Product packaging for 8-prenylchrysin(Cat. No.:CAS No. 34125-75-2)

8-prenylchrysin

Cat. No.: B108176
CAS No.: 34125-75-2
M. Wt: 322.4 g/mol
InChI Key: WVBTWALEDCJRKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-(3,3-dimethylallyl)chrysin is a dihydroxyflavone that is chrysin substituted by a prenyl group at position 8. It has a role as a plant metabolite. It is a 7-hydroxyflavonol and a dihydroxyflavone. It derives from a chrysin.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18O4 B108176 8-prenylchrysin CAS No. 34125-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O4/c1-12(2)8-9-14-15(21)10-16(22)19-17(23)11-18(24-20(14)19)13-6-4-3-5-7-13/h3-8,10-11,21-22H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVBTWALEDCJRKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

8-Prenylchrysin: A Technical Guide to Natural Sources, Isolation, and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-prenylchrysin is a prenylated flavonoid, a class of secondary metabolites found in various plant species. As a derivative of chrysin, it is distinguished by the addition of a prenyl group at the C8 position, a structural modification that often enhances its biological activity. This document provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources of this compound and Related Flavonoids

This compound and other prenylated flavonoids are predominantly found in the plant families Moraceae and others. While the direct isolation of this compound is not as extensively documented as for some other flavonoids, its presence can be inferred in plants rich in chrysin and its derivatives. Key plant sources include:

  • White Mulberry (Morus alba L.): A member of the Moraceae family, the bark, leaves, and twigs of Morus alba are known to contain a variety of prenylated flavonoids, including morusin, kuwanon G, and chrysin itself.[1] The enzymatic machinery for prenylation present in this plant makes it a primary candidate for the isolation of this compound.

  • Cudrang or Mandarin Melon Berry (Cudrania tricuspidata): Also belonging to the Moraceae family, the fruits, leaves, and roots of this plant are a rich source of prenylated isoflavonoids.[2] While specific reports on this compound are less common, the presence of structurally similar compounds like 6,8-diprenylorobol and 6,8-diprenylgenistein suggests that C. tricuspidata is a promising source for prenylated flavonoids.[3][4]

  • Passion Flowers (Passiflora species): Chrysin, the parent compound of this compound, is famously found in species of the passionflower, such as Passiflora caerulea.[5] While direct evidence for the 8-prenylated form is limited in this genus, it remains a potential source worth investigating.

Isolation and Purification of this compound

The isolation of this compound from its natural sources involves a multi-step process of extraction and chromatographic purification. The following protocols are based on established methods for the isolation of chrysin and other prenylated flavonoids from Morus alba and Cudrania tricuspidata.

General Experimental Workflow

The overall process for isolating this compound can be summarized in the following workflow:

G General Workflow for this compound Isolation A Plant Material Collection and Preparation B Solvent Extraction A->B Grinding and drying C Solvent Partitioning B->C Crude extract D Column Chromatography (Silica Gel) C->D Fractionation E Further Purification (e.g., Sephadex LH-20, HPLC) D->E Semi-pure fractions F Structural Elucidation (NMR, MS) E->F Pure this compound

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol: Isolation of Chrysin from Morus alba Bark (Representative Method)

This protocol, adapted from methods for isolating chrysin, can be applied for the targeted isolation of this compound.[1]

1. Plant Material and Extraction:

  • Collect the stem bark of Morus alba.

  • Air-dry the bark and grind it into a coarse powder.

  • Extract the powdered bark with 80% aqueous ethanol at 40°C using an ultrasonic cleaner for 2 hours.

  • Filter the extract and concentrate it under reduced pressure to obtain the crude ethanol extract.

2. Solvent Partitioning:

  • Suspend the crude extract in water.

  • Perform successive liquid-liquid partitioning with n-hexane, ethyl acetate, and n-butanol. This compound is expected to be enriched in the ethyl acetate fraction due to its moderate polarity.

3. Column Chromatography:

  • Subject the dried ethyl acetate fraction to column chromatography on silica gel (Merck Silica gel 60, 0.063–0.200 mm).

  • Elute the column with a gradient of n-hexane and ethyl acetate. For chrysin, a ratio of 3:7 (n-hexane:ethyl acetate) has been used.[1]

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

4. Further Purification:

  • Combine fractions containing the compound of interest (identified by its Rf value and UV visualization).

  • Further purify the combined fractions using Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Quantitative Data from Representative Isolation Protocols

The following table summarizes key quantitative parameters from representative isolation protocols for flavonoids from Morus alba and Cudrania tricuspidata.

ParameterMorus alba Twigs (for Resveratrol Derivatives and Moracin)[6]Cudrania tricuspidata Fruits (for Prenylated Isoflavonoids)[4]
Starting Material 2.0 kg dried twigs605 g dried fruits
Extraction Solvent 80% aqueous ethanol80% aqueous acetone
Crude Extract Yield 80.2 gNot specified
Fractionation Solvents n-hexane, methylene chloride, ethyl acetate, n-butanoln-hexane, ethyl acetate, n-butanol
Yield of Key Fraction 9.07 g (Ethyl Acetate)22 g (n-hexane)
Chromatography Silica gel, ODS-A, Sephadex LH-20Centrifugal Partition Chromatography (CPC)
Final Yield of Pure Compounds Not specified for individual compounds in this abstract22.4 mg (6,8-diprenylorobol), 26.7 mg (6,8-diprenylgenistein) from 350 mg of n-hexane extract

Modulation of Cellular Signaling Pathways

This compound and structurally related prenylated flavonoids exert their biological effects by modulating key intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Chrysin and its derivatives have been shown to inhibit this pathway.[7][8][9][10][11]

G Inhibition of NF-κB Pathway by this compound LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Nucleus->Genes Transcription Prenylchrysin This compound Prenylchrysin->IKK Inhibition Prenylchrysin->NFkB Inhibition of Translocation

Caption: this compound inhibits the NF-κB pathway.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the NF-κB dimer (p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound is proposed to inhibit this pathway by preventing the phosphorylation of IκBα and the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for regulating cellular processes like proliferation, differentiation, and apoptosis. Chrysin has been demonstrated to modulate the activity of key MAPK members, including ERK, JNK, and p38.[12][13][14][15]

G Modulation of MAPK Pathway by this compound Stimuli Growth Factors, Stress Ras Ras Stimuli->Ras JNK JNK Stimuli->JNK p38 p38 Stimuli->p38 Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription JNK->Transcription p38->Transcription Response Cellular Responses (Proliferation, Apoptosis, Inflammation) Transcription->Response Prenylchrysin This compound Prenylchrysin->MEK Inhibition Prenylchrysin->JNK Inhibition Prenylchrysin->p38 Inhibition

References

The Biosynthetic Pathway of 8-Prenylchrysin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylchrysin is a prenylated flavonoid, a class of secondary metabolites known for their significant biological activities, including potential applications in drug development. Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production in microbial or plant-based systems. This technical guide provides a comprehensive overview of the core biosynthetic pathway of this compound, detailing the precursor molecules, enzymatic steps, and relevant experimental methodologies.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, leading to the formation of the flavonoid backbone, chrysin. This is followed by a specific prenylation step.

Formation of the Chrysin Backbone

The synthesis of chrysin originates from the amino acid L-phenylalanine.[1][2] A series of enzymatic reactions convert L-phenylalanine into the chrysin molecule:

  • Phenylalanine Ammonia-Lyase (PAL): L-phenylalanine is deaminated to form cinnamic acid.[1][2]

  • Cinnamate-4-Hydroxylase (C4H): Cinnamic acid is hydroxylated to produce p-coumaric acid.

  • 4-Coumarate:CoA Ligase (4CL): p-Coumaric acid is activated with Coenzyme A to form p-coumaroyl-CoA.

  • Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Chalcone Isomerase (CHI): Naringenin chalcone undergoes stereospecific cyclization to form naringenin.

  • Flavone Synthase (FNS): Naringenin is then oxidized to produce apigenin. While the direct conversion of apigenin to chrysin is less common, a plausible route involves the formation of chrysin from pinocembrin (formed from cinnamoyl-CoA and three malonyl-CoA molecules) via pinocembrin dehydrogenase. However, the more accepted pathway involves intermediates that lead to chrysin.

The Prenylation of Chrysin

The final and defining step in the biosynthesis of this compound is the attachment of a prenyl group to the C8 position of the chrysin A-ring. This reaction is catalyzed by a specific flavonoid prenyltransferase (PT) . These enzymes utilize a prenyl diphosphate donor, most commonly dimethylallyl diphosphate (DMAPP) .

While a specific "chrysin 8-prenyltransferase" has not been extensively characterized, several flavonoid prenyltransferases have been identified that catalyze the C-prenylation of various flavonoids. For instance, SfN8DT-1 , a naringenin 8-prenyltransferase from Sophora flavescens, has been shown to prenylate flavanones.[3] It is highly probable that a similar enzyme with substrate specificity for chrysin is responsible for the formation of this compound in organisms that produce this compound.

The overall biosynthetic pathway can be visualized as follows:

Biosynthesis_of_8_Prenylchrysin cluster_chrysin Chrysin Biosynthesis cluster_prenylation Prenylation L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI Chrysin Chrysin Naringenin->Chrysin FNS & other enzymes This compound This compound Chrysin->this compound Flavonoid Prenyltransferase DMAPP DMAPP DMAPP->this compound

Biosynthetic pathway of this compound.

Quantitative Data

Table 1: Michaelis-Menten Constants for Naringenin 8-Prenyltransferase (SfN8DT-1)

SubstrateApparent Km (µM)Reference
Naringenin55[1]
DMAPP106[1]

Disclaimer: These values are for the prenylation of naringenin and should be considered as an approximation for the prenylation of chrysin until specific data becomes available.

Experimental Protocols

This section provides a detailed methodology for a key experiment in the study of this compound biosynthesis: the in vitro assay of flavonoid prenyltransferase activity. This protocol is adapted from established methods for other flavonoid prenyltransferases.

In Vitro Flavonoid Prenyltransferase Assay

Objective: To determine the enzymatic activity of a candidate prenyltransferase for the conversion of chrysin to this compound.

Materials:

  • Recombinant prenyltransferase (e.g., expressed in E. coli or yeast and purified)

  • Chrysin (substrate)

  • Dimethylallyl diphosphate (DMAPP, prenyl donor)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl2 and 5 mM DTT)

  • Methanol (for quenching the reaction)

  • HPLC system with a C18 column for product analysis

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of chrysin (e.g., 100 µM), and DMAPP (e.g., 200 µM).

  • Enzyme Addition: Initiate the reaction by adding a specific amount of the purified recombinant prenyltransferase to the reaction mixture. A control reaction without the enzyme should be run in parallel.

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold methanol.

  • Centrifugation: Centrifuge the mixture to precipitate the protein and clarify the supernatant.

  • HPLC Analysis: Analyze the supernatant by HPLC to separate and quantify the substrate (chrysin) and the product (this compound). The identity of the product should be confirmed by mass spectrometry (LC-MS).

  • Data Analysis: Calculate the amount of this compound produced and determine the specific activity of the enzyme (e.g., in pmol/mg/s). For kinetic studies, vary the substrate concentrations to determine Km and Vmax values.

Experimental_Workflow Prepare Reaction Mixture\n(Buffer, Chrysin, DMAPP) Prepare Reaction Mixture (Buffer, Chrysin, DMAPP) Initiate Reaction\n(Add Prenyltransferase) Initiate Reaction (Add Prenyltransferase) Prepare Reaction Mixture\n(Buffer, Chrysin, DMAPP)->Initiate Reaction\n(Add Prenyltransferase) Incubate\n(e.g., 30°C, 60 min) Incubate (e.g., 30°C, 60 min) Initiate Reaction\n(Add Prenyltransferase)->Incubate\n(e.g., 30°C, 60 min) Quench Reaction\n(Add Methanol) Quench Reaction (Add Methanol) Incubate\n(e.g., 30°C, 60 min)->Quench Reaction\n(Add Methanol) Centrifuge Centrifuge Quench Reaction\n(Add Methanol)->Centrifuge HPLC/LC-MS Analysis HPLC/LC-MS Analysis Centrifuge->HPLC/LC-MS Analysis Data Analysis\n(Quantification, Kinetics) Data Analysis (Quantification, Kinetics) HPLC/LC-MS Analysis->Data Analysis\n(Quantification, Kinetics)

Experimental workflow for in vitro prenyltransferase assay.

Conclusion

The biosynthesis of this compound follows the general flavonoid pathway to produce the chrysin scaffold, which is subsequently modified by a flavonoid prenyltransferase. While the specific enzyme responsible for the C8-prenylation of chrysin is yet to be fully characterized, the existing knowledge on related prenyltransferases provides a solid foundation for future research. The protocols and data presented in this guide offer a starting point for researchers and drug development professionals interested in the production and application of this promising bioactive compound. Further studies are warranted to isolate and characterize the specific chrysin 8-prenyltransferase and to optimize its use in biotechnological production systems.

References

An In-depth Technical Guide to 8-Prenylchrysin: Discovery, History, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylchrysin, a prenylated flavonoid derived from the chrysin scaffold, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and biological evaluation of this compound. It details its inhibitory effects on key cellular targets, including P-glycoprotein and aromatase, and summarizes its cytotoxic activity against various cancer cell lines. This document also includes detailed experimental protocols for the key assays cited and visualizes the relevant biological pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and to support further research and drug development efforts.

Introduction

Flavonoids are a large class of polyphenolic secondary metabolites found in plants, known for their diverse biological activities. Chrysin (5,7-dihydroxyflavone), a naturally occurring flavonoid found in sources such as honey and propolis, has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties.[1] The addition of a prenyl group to the flavonoid backbone can significantly enhance its biological activity, a modification that has led to the investigation of various prenylated flavonoids. This compound is one such derivative, characterized by a prenyl group attached at the C8 position of the chrysin A-ring. This structural modification has been explored for its potential to modulate the activity of various cellular targets, making it a compound of interest in drug discovery.

Discovery and History

The specific historical details surrounding the initial discovery and isolation or synthesis of this compound are not extensively documented in readily available literature. However, the broader history of prenylated flavonoids provides context for its emergence as a subject of scientific inquiry. The related compound, 6-prenylchrysin, has been identified as a potent and specific inhibitor of the breast cancer resistance protein (BCRP/ABCG2).[2] The synthesis of various chrysin derivatives, including those with prenyl groups, has been a focus of medicinal chemistry efforts to enhance the parent compound's therapeutic potential.[3] While a definitive first report on this compound is not immediately apparent, its investigation likely arose from systematic studies on the structure-activity relationships of prenylated chrysin derivatives.

Biological Activity and Quantitative Data

The biological activities of this compound and its related compounds have been investigated across several key areas of pharmacology. The available quantitative data is summarized below.

Inhibition of ABC Transporters

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp) and breast cancer resistance protein (ABCG2), are membrane proteins that play a crucial role in multidrug resistance (MDR) in cancer by effluxing chemotherapeutic agents from cells. Inhibition of these transporters is a key strategy to overcome MDR.

While direct quantitative data for this compound's inhibition of P-gp is limited, it has been reported to be an inhibitor of this transporter.[4][5] The structurally related 6-prenylchrysin was found to be a potent and specific inhibitor of ABCG2 with an IC50 of 0.3 µM, but it did not show interaction with P-glycoprotein.[2] Another prenylated flavonoid, 8-prenylnaringenin, has been shown to inhibit both P-gp and MRP1, with an IC50 of 5.76 µM for MRP1.[6][7]

Table 1: Inhibition of ABC Transporters by Prenylated Flavonoids

CompoundTransporterIC50 Value (µM)
6-PrenylchrysinABCG20.3[2]
8-PrenylnaringeninMRP15.76[7]
Anticancer Activity

The cytotoxic effects of chrysin and its derivatives have been evaluated against a variety of cancer cell lines. While a comprehensive panel of IC50 values for this compound is not available, data for other chrysin derivatives highlight the potential of this class of compounds.

Table 2: Anticancer Activity of Chrysin Derivatives

DerivativeCell LineCancer TypeIC50 Value (µM)
Chrysin Derivative 7cMGC-803Human Gastric Carcinoma3.78[1]
Chrysin Ether Derivative 6HCT116Colon Cancer1.56 - 33.5[8]
Chrysin Ether Derivative 7HCT116Colon Cancer1.56 - 33.5[8]
Chrysin-Porphyrin Derivative 8HeLaCervical Cancer6.26[3]
Chrysin-Porphyrin Derivative 8A549Lung Cancer23.37[3]
Aromatase Inhibition

Aromatase is a key enzyme in the biosynthesis of estrogens and is a target for the treatment of hormone-dependent breast cancer. Chrysin itself has been investigated as an aromatase inhibitor, although with conflicting results, with some studies suggesting weak activity (IC50 > 1000 µM).[9] A study on chrysin derivatives as aromatase inhibitors did not specifically report data for an 8-prenyl substitution but highlighted that modifications to the chrysin structure can lead to potent inhibitors.[3]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and advancement of research. The following sections outline protocols for assays relevant to the study of this compound.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is coupled to substrate transport. Inhibition of this activity can indicate a direct interaction with the transporter.

Protocol:

  • Preparation of P-gp Membranes: Isolate membranes from cells overexpressing P-gp (e.g., Sf9 cells infected with baculovirus encoding for P-gp).

  • Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 5 mM ATP, and an ATP regenerating system (e.g., 5 mM phosphocreatine and 50 µg/mL creatine kinase).

  • Reaction Setup: In a 96-well plate, add the P-gp membranes (5-10 µg of protein per well).

  • Compound Incubation: Add varying concentrations of this compound or a control inhibitor (e.g., verapamil) to the wells and pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the ATP-containing assay buffer.

  • Incubation: Incubate the plate at 37°C for 20-30 minutes.

  • Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the P-gp ATPase activity (IC50).

Workflow for P-gp ATPase Activity Assay

Pgp_ATPase_Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Pgp_Membranes Isolate P-gp Membranes Add_Membranes Add P-gp Membranes to Plate Pgp_Membranes->Add_Membranes Assay_Buffer Prepare Assay Buffer Add_ATP Initiate with ATP Buffer Assay_Buffer->Add_ATP Add_Compound Add this compound Add_Membranes->Add_Compound Pre_Incubate Pre-incubate at 37°C Add_Compound->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubate at 37°C Add_ATP->Incubate Measure_Pi Measure Inorganic Phosphate Incubate->Measure_Pi Calculate_IC50 Calculate IC50 Value Measure_Pi->Calculate_IC50

Caption: Workflow for the P-glycoprotein ATPase activity assay.

ABCG2-Mediated Hoechst 33342 Transport Assay

This cell-based assay is used to screen for inhibitors of the ABCG2 transporter. Hoechst 33342 is a fluorescent substrate of ABCG2, and its intracellular accumulation is increased in the presence of an inhibitor.

Protocol:

  • Cell Culture: Culture cells overexpressing ABCG2 (e.g., MDCKII-ABCG2) and the corresponding parental cells in 96-well plates until they form a confluent monolayer.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or a known ABCG2 inhibitor (e.g., Ko143) in a suitable buffer (e.g., Hanks' Balanced Salt Solution) for 30 minutes at 37°C.

  • Substrate Addition: Add Hoechst 33342 (final concentration, e.g., 5 µM) to all wells.

  • Incubation: Incubate the plate at 37°C for 60-90 minutes in the dark.

  • Fluorescence Measurement: Measure the intracellular fluorescence of Hoechst 33342 using a fluorescence plate reader (excitation ~350 nm, emission ~460 nm).

  • Data Analysis: Calculate the increase in fluorescence in the presence of this compound compared to the control (vehicle-treated) cells to determine the inhibitory activity.

Workflow for ABCG2 Hoechst 33342 Transport Assay

ABCG2_Hoechst_Assay cluster_cell_prep Cell Preparation cluster_assay_proc Assay Procedure cluster_data_analysis Data Analysis Seed_Cells Seed ABCG2-overexpressing and parental cells Culture_Cells Culture to confluence Seed_Cells->Culture_Cells Add_Inhibitor Add this compound Culture_Cells->Add_Inhibitor Pre_Incubate_30min Pre-incubate for 30 min Add_Inhibitor->Pre_Incubate_30min Add_Hoechst Add Hoechst 33342 Pre_Incubate_30min->Add_Hoechst Incubate_90min Incubate for 90 min Add_Hoechst->Incubate_90min Measure_Fluorescence Measure Fluorescence Incubate_90min->Measure_Fluorescence Calculate_Inhibition Calculate % Inhibition Measure_Fluorescence->Calculate_Inhibition

Caption: Workflow for the ABCG2-mediated Hoechst 33342 transport assay.

Signaling Pathways Modulated by Chrysin and its Derivatives

The biological effects of chrysin are mediated through its interaction with various intracellular signaling pathways. While specific studies on this compound are limited, the known effects of the parent compound provide a foundation for understanding its potential mechanisms of action.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation, immunity, and cell survival. Chrysin has been shown to inhibit the NF-κB signaling pathway, which may contribute to its anti-inflammatory and anticancer effects.

Diagram of Chrysin's Inhibition of the NF-κB Pathway

NFkB_Pathway Inflammatory Stimuli Inflammatory Stimuli IKK IKK Inflammatory Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Nucleus Nucleus NF-κB->Nucleus translocates to Gene Expression Gene Expression Nucleus->Gene Expression promotes This compound This compound This compound->IKK inhibits MAPK_Pathway Growth Factors Growth Factors Ras Ras Growth Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation This compound This compound This compound->Raf may inhibit PI3K_Akt_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates Cell Survival Cell Survival Akt->Cell Survival promotes This compound This compound This compound->PI3K may inhibit

References

8-Prenylchrysin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 34125-75-2 Molecular Formula: C20H18O4 Molecular Weight: 322.4 g/mol [1]

This technical guide provides an in-depth overview of 8-prenylchrysin, a prenylated flavonoid of interest to researchers in oncology and pharmacology. The document outlines its chemical properties, biological activities, and known mechanisms of action, with a focus on its potential as an anticancer and anti-inflammatory agent. Detailed experimental protocols and visualizations of key signaling pathways are included to support further investigation.

Core Chemical and Physical Data

PropertyValueSource
CAS Number 34125-75-2PubChem[1]
Molecular Formula C20H18O4PubChem[1]
Molecular Weight 322.4 g/mol PubChem[1]
Synonyms 8-(3,3-Dimethylallyl)chrysin, 5,7-Dihydroxy-8-prenylflavonePubChem[1]

Biological Activity and Mechanism of Action

This compound, a derivative of the naturally occurring flavonoid chrysin, has demonstrated significant biological activities, primarily as an inhibitor of ATP-binding cassette (ABC) transporters, which are key mediators of multidrug resistance (MDR) in cancer. It also exhibits anti-inflammatory properties through the modulation of key signaling pathways.

Anticancer Activity and Multidrug Resistance Reversal

The primary anticancer mechanism of this compound and its isomers is the inhibition of ABC transporters, particularly P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (ABCG2). Overexpression of these transporters in cancer cells leads to the efflux of chemotherapeutic drugs, rendering them ineffective. By inhibiting these pumps, prenylated chrysin derivatives can restore cancer cell sensitivity to conventional anticancer treatments.

While specific quantitative data for this compound is limited in the readily available literature, studies on its isomer, 6-prenylchrysin, provide strong evidence of its potential. 6-prenylchrysin is a potent and specific inhibitor of ABCG2, with an IC50 value of 0.3 µM, comparable to the known inhibitor GF120918.[1] It has been shown to efficiently sensitize ABCG2-overexpressing cells to the chemotherapeutic agent mitoxantrone.[1] Another related compound, 8-prenylnaringenin, inhibits ABCG2 with an IC50 ranging from 2.16 to 27.0 μM.[2]

The parent compound, chrysin, has been shown to induce apoptosis and inhibit proliferation in various cancer cell lines, including leukemia, breast, prostate, and lung cancer.[3] The cytotoxic effects of chrysin are often observed in the micromolar range, with IC50 values varying depending on the cell line. For instance, the IC50 of chrysin in KYSE-510 esophageal cancer cells was estimated to be 63 μM, and in U937 leukemia cells, it was 16 μM.[3]

Anti-inflammatory Activity

The anti-inflammatory effects of chrysin and its derivatives are attributed to their ability to modulate key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) pathways.

Chrysin has been demonstrated to inhibit the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the phosphorylation and degradation of its inhibitor, IκBα.[4][5] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α and interleukins.[4][5]

Furthermore, chrysin can modulate the PI3K/Akt signaling pathway, which is involved in both inflammation and cell survival.[6][7][8] By influencing this pathway, chrysin can reduce the expression of inflammatory mediators and promote apoptosis in cancer cells.

Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by chrysin and its derivatives.

NF-kB Signaling Pathway Inhibition by Chrysin LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK p_IkBa p-IκBα IKK->p_IkBa P IkBa IκBα IkBa->p_IkBa NFkB NF-κB Nucleus Nucleus NFkB->Nucleus p_IkBa->NFkB releases Inflammation Inflammatory Genes Nucleus->Inflammation transcribes Chrysin Chrysin Chrysin->IKK inhibits

Caption: Inhibition of the NF-κB signaling pathway by chrysin.

PI3K-Akt Signaling Pathway Modulation by Chrysin GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2 PIP2->PIP3 p_Akt p-Akt PIP3->p_Akt activates Akt Akt Akt->p_Akt Apoptosis Apoptosis p_Akt->Apoptosis inhibits Proliferation Cell Proliferation p_Akt->Proliferation promotes Chrysin Chrysin Chrysin->Akt inactivates

Caption: Modulation of the PI3K/Akt signaling pathway by chrysin.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of compounds like this compound on ABCG2, based on methodologies described in the literature for flavonoids.

ABCG2-Mediated Mitoxantrone Accumulation Assay

This assay measures the ability of a test compound to inhibit the efflux of a fluorescent substrate, mitoxantrone, from ABCG2-overexpressing cells.

Materials:

  • ABCG2-overexpressing cells (e.g., MDCKII-ABCG2) and parental control cells.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Mitoxantrone.

  • This compound (or other test compounds).

  • Ko143 (a known ABCG2 inhibitor, as a positive control).

  • Flow cytometer.

Procedure:

  • Seed ABCG2-overexpressing and parental cells in appropriate culture plates and grow to confluency.

  • Pre-incubate the cells with varying concentrations of this compound or Ko143 for 30-60 minutes at 37°C.

  • Add mitoxantrone to a final concentration of 5-10 µM and incubate for an additional 60-120 minutes at 37°C.

  • Wash the cells three times with ice-cold PBS to remove extracellular mitoxantrone.

  • Trypsinize the cells and resuspend them in PBS.

  • Analyze the intracellular fluorescence of mitoxantrone using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.

ABCG2 ATPase Activity Assay

This assay determines if a test compound interacts with the ATPase activity of ABCG2, which is coupled to substrate transport.

Materials:

  • Membrane vesicles from cells overexpressing ABCG2 (e.g., Sf9 cells).

  • This compound (or other test compounds).

  • Sulfasalazine (an ABCG2 substrate that stimulates ATPase activity).

  • ATP.

  • Phosphate detection reagent (e.g., BIOMOL Green).

  • Microplate reader.

Procedure:

  • Incubate the ABCG2-containing membrane vesicles with varying concentrations of this compound in the presence or absence of a stimulating substrate like sulfasalazine for 5-10 minutes at 37°C.

  • Initiate the reaction by adding ATP and incubate for 20-30 minutes at 37°C.

  • Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent.

  • A decrease in sulfasalazine-stimulated ATPase activity in the presence of this compound suggests an inhibitory interaction.

Experimental Workflow for ABCG2 Inhibition Assay cluster_0 Cell-Based Assay cluster_1 Biochemical Assay A1 Seed ABCG2-overexpressing and parental cells A2 Pre-incubate with This compound A1->A2 A3 Add fluorescent substrate (e.g., Mitoxantrone) A2->A3 A4 Wash and harvest cells A3->A4 A5 Analyze intracellular fluorescence by flow cytometry A4->A5 Result1 Inhibition of Substrate Efflux? A5->Result1 B1 Prepare ABCG2-containing membrane vesicles B2 Incubate vesicles with This compound B1->B2 B3 Initiate reaction with ATP B2->B3 B4 Measure inorganic phosphate release B3->B4 Result2 Modulation of ATPase Activity? B4->Result2 Start Start Start->A1 Start->B1

References

In Silico Prediction of 8-Prenylchrysin Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: 8-Prenylchrysin, a prenylated derivative of the natural flavonoid chrysin, presents a compelling scaffold for drug discovery due to the potential enhancement of bioactivity conferred by the lipophilic prenyl group. However, comprehensive experimental data on its specific biological effects remain limited. This technical guide outlines a systematic in silico approach to predict the bioactivity, pharmacokinetics, and potential mechanisms of action of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of novel therapeutic compounds. This document provides a framework for computational analysis, including ADMET prediction and molecular docking, and details the subsequent experimental protocols required for validation.

Introduction to this compound

Chrysin (5,7-dihydroxyflavone), a flavonoid found in honey and propolis, is known for a wide array of pharmacological properties, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3][4][5] The addition of a prenyl group to the chrysin backbone, creating this compound, is anticipated to enhance its lipophilicity. This modification can significantly improve its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and potentially increase its potency by facilitating better interaction with biological targets.

This guide provides a roadmap for the in silico prediction of this compound's bioactivity, leveraging computational tools to generate testable hypotheses and guide future experimental work.

In Silico Pharmacokinetic (ADMET) and Drug-Likeness Prediction

A crucial first step in preclinical drug development is the evaluation of a compound's ADMET properties. In silico models offer a rapid and cost-effective method for this initial screening.[6][7][8]

Methodology for ADMET Prediction

A standard workflow for predicting ADMET properties and drug-likeness involves the use of various computational tools and web servers.

Experimental Protocol:

  • Obtain Compound Structure: Secure the 2D structure or SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database such as PubChem.

  • Select Prediction Tools: Utilize established web-based platforms like SwissADME and pkCSM for ADMET prediction.[6]

  • Input Structure: Submit the SMILES string or draw the structure of this compound in the selected tool's interface.

  • Parameter Calculation: The software calculates various physicochemical properties, pharmacokinetic parameters, and potential toxicities based on established algorithms and quantitative structure-activity relationship (QSAR) models.[7]

  • Drug-Likeness Evaluation: Assess compliance with medicinal chemistry rules, such as Lipinski's Rule of Five, to predict oral bioavailability.[9]

  • Data Aggregation: Compile the predicted parameters into a structured table for analysis.

Predicted ADMET Profile of this compound

The following table summarizes the predicted ADMET and physicochemical properties for this compound, generated using a standard in silico workflow.

Property CategoryParameterPredicted ValueInterpretation
Physicochemical Molecular FormulaC₂₀H₁₈O₄-
Molecular Weight322.36 g/mol Within drug-like range (<500 g/mol )
LogP (Lipophilicity)4.5Increased lipophilicity compared to chrysin, potentially better membrane permeability
Water SolubilityLowCommon for flavonoids; may require formulation strategies
Pharmacokinetics GI AbsorptionHighLikely well-absorbed from the gastrointestinal tract
BBB PermeantYesPotential to cross the blood-brain barrier and exert CNS effects
CYP Inhibitor (e.g., CYP2D6)YesPotential for drug-drug interactions
Drug-Likeness Lipinski's Rule of Five0 ViolationsGood oral bioavailability predicted
Toxicity AMES ToxicityNoUnlikely to be mutagenic
HepatotoxicityYes (potential)A common concern for flavonoids; requires in vitro validation

ADMET Prediction Workflow Diagram

ADMET_Workflow Start Obtain SMILES for This compound Tool Submit to In Silico Tools (e.g., SwissADME, pkCSM) Start->Tool Predict Predict Properties: - Physicochemical - Pharmacokinetics - Drug-Likeness - Toxicity Tool->Predict Analyze Analyze Data & Assess Drugability Predict->Analyze Report Generate ADMET Report Analyze->Report

Caption: Workflow for the in silico prediction of ADMET properties.

Predicted Bioactivities and Molecular Docking

Based on the known activities of chrysin, this compound is predicted to exhibit anti-cancer, anti-inflammatory, and neuroprotective properties. Molecular docking can be used to predict the binding affinity and orientation of this compound within the active site of relevant protein targets.

Predicted Anti-Cancer Activity

Chrysin has been shown to exert anti-cancer effects by modulating various signaling pathways, including PI3K/Akt and inducing apoptosis.[1][10] One key target is the Epidermal Growth Factor Receptor (EGFR), which is often overexpressed in cancer cells.

Experimental Protocol: Molecular Docking with EGFR

  • Protein Preparation: Download the 3D crystal structure of the EGFR kinase domain (e.g., PDB ID: 1M17) from the Protein Data Bank. Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges using software like AutoDock Tools.

  • Ligand Preparation: Generate the 3D structure of this compound and optimize its geometry using a chemistry informatics toolkit. Define rotatable bonds.

  • Grid Box Generation: Define a grid box encompassing the ATP-binding site of the EGFR kinase domain, where known inhibitors bind.

  • Docking Simulation: Perform molecular docking using a program like AutoDock Vina. The program will explore various conformations of the ligand within the grid box and calculate the binding energy for each pose.

  • Analysis of Results: Analyze the docking results to identify the pose with the lowest binding energy (highest affinity). Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

Table: Predicted Docking Results for this compound with Anti-Cancer Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Hypothetical)Predicted Effect
EGFR Kinase1M17-9.2Met793, Leu718, Cys797Inhibition of proliferation
PI3K1E8X-8.5Val851, Lys802, Asp933Induction of apoptosis
Bcl-22W3L-7.9Arg146, Phe105, Tyr101Pro-apoptotic activity

Diagram: Predicted Anti-Cancer Signaling Pathway

Anticancer_Pathway 8PC This compound EGFR EGFR 8PC->EGFR inhibits PI3K PI3K 8PC->PI3K inhibits EGFR->PI3K Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation promotes

Caption: Predicted inhibition of the EGFR/PI3K/Akt pathway by this compound.

Predicted Anti-Inflammatory Activity

Chrysin mitigates inflammation by inhibiting enzymes like cyclooxygenase-2 (COX-2) and modulating pathways such as the NLRP3 inflammasome.[11][12]

Experimental Protocol: Molecular Docking with COX-2 This protocol follows the same steps as the EGFR docking protocol, with the following modifications:

  • Protein Structure: Use the crystal structure of COX-2 (e.g., PDB ID: 5KIR).

  • Grid Box: Define the grid box around the known active site where NSAIDs bind.

Table: Predicted Docking Results for this compound with Anti-Inflammatory Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Hypothetical)Predicted Effect
COX-25KIR-9.8Arg513, Val349, Ser530Reduced prostaglandin synthesis
NLRP36NPY-8.1Arg578, Lys241, His443Inhibition of inflammasome activation
TNF-α2AZ5-7.5Tyr119, Gly121, Leu57Reduced pro-inflammatory signaling

Diagram: Predicted Anti-Inflammatory Signaling Pathway

Anti_Inflammatory_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) NLRP3 NLRP3 Inflammasome Stimulus->NLRP3 COX2 COX-2 Stimulus->COX2 8PC This compound 8PC->NLRP3 inhibits 8PC->COX2 inhibits Caspase1 Caspase-1 NLRP3->Caspase1 activates PGs Prostaglandins COX2->PGs produces IL1B IL-1β Caspase1->IL1B cleaves & activates

Caption: Predicted inhibition of NLRP3 and COX-2 pathways by this compound.

Predicted Neuroprotective Activity

Chrysin has demonstrated neuroprotective effects, potentially through antioxidant mechanisms and modulation of pathways involved in neuronal survival.[4][13][14] The ability of this compound to cross the blood-brain barrier makes it a promising candidate for neurological applications.

Experimental Protocol: Molecular Docking with Acetylcholinesterase (AChE) This protocol follows the same general steps, with the following modifications:

  • Protein Structure: Use the crystal structure of AChE (e.g., PDB ID: 4EY7).

  • Grid Box: Define the grid box around the catalytic active site.

Table: Predicted Docking Results for this compound with Neuroprotective Targets

Target ProteinPDB IDBinding Energy (kcal/mol)Interacting Residues (Hypothetical)Predicted Effect
AChE4EY7-10.1Trp86, Tyr337, Phe338Improved cognitive function
MAO-B2BYB-8.9Tyr326, Cys172, Ile199Modulation of neurotransmitters

Diagram: Predicted Neuroprotective Mechanism

Neuroprotection_Pathway 8PC This compound AChE Acetylcholinesterase (AChE) 8PC->AChE inhibits ROS Oxidative Stress (ROS) 8PC->ROS reduces Neuronal_Survival Neuronal Survival 8PC->Neuronal_Survival promotes ACh Acetylcholine Levels AChE->ACh degrades ROS->Neuronal_Survival decreases Cognition Cognitive Function ACh->Cognition improves

Caption: Predicted neuroprotective mechanisms of this compound.

Experimental Validation of In Silico Predictions

While in silico predictions are invaluable for hypothesis generation, they must be validated through rigorous experimental testing.

General Workflow for Experimental Validation

Validation_Workflow Start In Silico Predictions of Bioactivity InVitro In Vitro Assays (Cell-based) Start->InVitro Biochemical Biochemical Assays (Enzyme/Protein Level) Start->Biochemical InVivo In Vivo Models (Animal Studies) InVitro->InVivo Biochemical->InVivo Conclusion Confirm Bioactivity & Mechanism of Action InVivo->Conclusion

Caption: General workflow for the experimental validation of in silico predictions.

Key Experimental Protocols

Protocol 4.2.1: MTT Assay for Cytotoxicity (Anti-Cancer)

  • Cell Culture: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀) value, which represents the concentration of this compound required to inhibit cell growth by 50%.

Protocol 4.2.2: Western Blot for Protein Expression (All Pathways)

  • Cell Lysis: Treat cells with this compound and/or an inflammatory stimulus. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies specific to target proteins (e.g., p-Akt, COX-2, Caspase-1).

  • Secondary Antibody & Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and add a chemiluminescent substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system to determine changes in protein expression or phosphorylation.

Protocol 4.2.3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels (Anti-Inflammatory)

  • Sample Collection: Collect cell culture supernatant from cells treated with this compound and an inflammatory stimulus (e.g., LPS).

  • Assay Procedure: Perform a sandwich ELISA according to the manufacturer's kit instructions for a specific cytokine (e.g., IL-1β, TNF-α).

  • Absorbance Reading: Read the absorbance on a microplate reader.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to a standard curve.

Conclusion

This technical guide outlines a comprehensive in silico strategy to predict the bioactivity of this compound. The computational data suggest that this compound is a promising drug-like molecule with potential anti-cancer, anti-inflammatory, and neuroprotective activities, warranting further investigation. The prenyl moiety likely enhances its pharmacokinetic profile and binding affinity to key biological targets compared to its parent compound, chrysin. The predictive models and workflows presented here provide a robust framework for guiding the efficient experimental validation of this compound, accelerating its journey from a novel compound to a potential therapeutic agent. Rigorous in vitro and in vivo studies are essential to confirm these computational hypotheses and fully elucidate its mechanism of action.

References

8-Prenylchrysin: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Prenylchrysin, a prenylated derivative of the naturally occurring flavonoid chrysin, is emerging as a compound of significant interest in therapeutic research. The addition of a prenyl group to the chrysin backbone is hypothesized to enhance its bioavailability and bioactivity, potentially amplifying its inherent anti-inflammatory, anticancer, and neuroprotective properties. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, including its therapeutic potential, mechanisms of action, and relevant experimental data. Due to the limited direct research on this compound, this document extrapolates from studies on its parent compound, chrysin, and other prenylated flavonoids to provide a foundational understanding for future research and development.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, fruits, and honey, known for their broad spectrum of pharmacological activities.[1][2] Chrysin (5,7-dihydroxyflavone), a key member of the flavone subclass, has demonstrated significant antioxidant, anti-inflammatory, anticancer, and neuroprotective effects in numerous preclinical studies.[3][4][5] However, the clinical utility of chrysin is often hampered by its low aqueous solubility and poor bioavailability.[6]

Prenylation, the attachment of a hydrophobic prenyl group, is a chemical modification that can significantly improve the pharmacokinetic and pharmacodynamic properties of flavonoids. The C8-prenylation of chrysin to form this compound is a promising strategy to overcome the limitations of the parent compound. This guide synthesizes the available data to present a detailed technical overview of this compound's potential as a therapeutic agent.

Therapeutic Potential and Mechanism of Action

While direct studies on this compound are limited, its therapeutic potential can be inferred from the activities of chrysin and related prenylated flavonoids.

Anticancer Activity

Chrysin has been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.[2][4] The anticancer effects of chrysin and its derivatives are often attributed to their ability to modulate key signaling pathways involved in cell survival and proliferation.[2] The prenyl group in this compound is expected to enhance its lipophilicity, potentially leading to better cell membrane permeability and increased intracellular concentrations, thereby augmenting its anticancer efficacy.

One of the mechanisms by which flavonoids can contribute to cancer therapy is by inhibiting ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which are responsible for multidrug resistance (MDR).[7][8] Studies on 8-prenylnaringenin, another 8-prenylated flavonoid, have shown strong inhibitory activity against P-gp and MRP1, suggesting that this compound may also act as an MDR reversal agent.[7][8]

Table 1: In Vitro Anticancer Activity of Chrysin Derivatives

CompoundCell LineIC50 (µM)Reference
Chrysin Derivative 6HCT116 (Colon)1.56[9]
Chrysin Derivative 7HCT116 (Colon)>100[9]
Chrysin Derivative 7HepG2 (Liver)33.5[9]
Chrysin Derivative 8MGC-803 (Gastric)Not specified[9]
Chrysin Derivative 8MFC (Gastric)Not specified[9]
Chrysin Derivative 12A549 (Lung)8.99[9]
Chrysin Derivative 12HCT-116 (Colon)7.99[9]
Chrysin Derivative 12U251 (CNS)8.54[9]
Chrysin Derivative 12OVCAR-3 (Ovarian)8.23[9]
Chrysin Derivative 13HCT-15 (Colon)0.06[9]
Chrysin Derivative 33AHCT116 (Colon)4.83[10][11]
Chrysin Derivative 33EA549 (Lung)30.30[10][11]
Chrysin Derivative 33EHepG2 (Liver)21.02[10][11]
Chrysin Derivative 33EMCF-7 (Breast)24.67[10][11]
Chrysin Derivative 33EPC-3 (Prostate)22.13[10][11]

Note: The specific structures of the numbered chrysin derivatives can be found in the cited references. Data for this compound is not currently available and is a key area for future research.

Anti-inflammatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Chrysin exerts anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.[12] A primary mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[12] By inhibiting the activation of NF-κB, chrysin can reduce the expression of downstream inflammatory mediators. The enhanced cellular uptake of this compound could lead to more potent inhibition of this pathway.

Neuroprotective Properties

Chrysin has demonstrated neuroprotective effects in various experimental models of neurological disorders.[3] Its mechanisms of action include antioxidant activity, modulation of neurotransmitter systems, and anti-inflammatory effects within the central nervous system.[3] The potential for this compound to cross the blood-brain barrier more effectively than chrysin makes it an intriguing candidate for the development of therapies for neurodegenerative diseases.

Signaling Pathways

The therapeutic effects of this compound are likely mediated through the modulation of several key intracellular signaling pathways, as suggested by studies on chrysin.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation and cell survival.[13][14] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes. Chrysin has been shown to inhibit this process.[12]

NF_kB_Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription Activates Prenylchrysin This compound Prenylchrysin->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Chrysin has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][15] It can modulate the expression of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, the executioners of apoptosis.[5]

Apoptosis_Pathway Prenylchrysin This compound Bax Bax/Bak (Pro-apoptotic) Prenylchrysin->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Prenylchrysin->Bcl2 Downregulates Mitochondria Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Bax->Mitochondria Activates Bcl2->Mitochondria Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed intrinsic apoptosis pathway induction by this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not yet widely published. The following are generalized protocols adapted from studies on chrysin and other flavonoids that can be used as a starting point for investigating this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This assay is used to assess the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • NO Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

    • Mix 100 µL of culture supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-treated control group. Determine the IC50 value of this compound.

NO_Assay_Workflow Start Start Seeding Seed RAW 264.7 cells in 96-well plate Start->Seeding Adhesion Overnight Adhesion Seeding->Adhesion Pretreatment Pre-treat with This compound Adhesion->Pretreatment Stimulation Stimulate with LPS Pretreatment->Stimulation Incubation 24h Incubation Stimulation->Incubation Supernatant Collect Supernatant Incubation->Supernatant Griess Griess Assay Supernatant->Griess Analysis Data Analysis (IC50) Griess->Analysis End End Analysis->End

Caption: Workflow for the in vitro nitric oxide inhibition assay.

Synthesis of this compound

The synthesis of this compound can be achieved through the Claisen rearrangement of 7-O-prenylchrysin.

Methodology:

  • Protection of 5-hydroxyl group: React chrysin with a suitable protecting group (e.g., benzyl bromide) to selectively protect the 5-hydroxyl group.

  • O-prenylation: React the 5-O-protected chrysin with prenyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone) to yield 5-O-protected-7-O-prenylchrysin.

  • Claisen Rearrangement: Heat the 5-O-protected-7-O-prenylchrysin in a high-boiling solvent (e.g., N,N-dimethylaniline) to induce the Claisen rearrangement, which will move the prenyl group from the 7-oxygen to the 8-carbon position.

  • Deprotection: Remove the protecting group from the 5-hydroxyl position (e.g., by catalytic hydrogenation if a benzyl group was used) to obtain this compound.

  • Purification: Purify the final product using column chromatography.

Synthesis_Workflow Chrysin Chrysin Protection Protection of 5-OH group Chrysin->Protection Prenylation O-prenylation at 7-OH Protection->Prenylation Rearrangement Claisen Rearrangement Prenylation->Rearrangement Deprotection Deprotection of 5-OH group Rearrangement->Deprotection Purification Purification Deprotection->Purification Product This compound Purification->Product

Caption: A plausible synthetic route for this compound.

Future Directions

The therapeutic potential of this compound is a promising area of research that warrants further investigation. Key future directions include:

  • Quantitative Analysis: In-depth studies to determine the IC50 values of this compound in various cancer cell lines and its efficacy in animal models of inflammation and neurodegeneration.

  • Mechanism of Action: Elucidation of the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic profiling and toxicology studies to assess the bioavailability, metabolism, and safety of this compound.

  • Formulation Development: Development of novel drug delivery systems to further enhance the solubility and bioavailability of this compound for clinical applications.

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics for a range of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. While direct experimental data remains limited, the known bioactivities of its parent compound, chrysin, and other prenylated flavonoids provide a strong rationale for its further investigation. The enhanced lipophilicity conferred by the prenyl group is expected to translate into improved pharmacological properties, making this compound a molecule of significant interest for drug discovery and development. This technical guide serves as a foundational resource to stimulate and guide future research into this promising natural product derivative.

References

Methodological & Application

Application Notes and Protocols for High-Yield Synthesis of 8-Prenylchrysin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis, biological activities, and relevant signaling pathways of 8-prenylchrysin and its derivatives. The protocols and data herein are intended to guide research and development efforts in leveraging these promising compounds for therapeutic applications.

Introduction

Chrysin (5,7-dihydroxyflavone) is a naturally occurring flavonoid with a wide range of documented pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its clinical utility is often hampered by poor bioavailability.[3] The addition of a prenyl group to the chrysin scaffold, particularly at the C8 position, can significantly enhance its biological activity. This compound derivatives have emerged as potent modulators of key cellular signaling pathways, making them attractive candidates for drug development.

High-Yield Synthesis of this compound Derivatives

The regioselective introduction of a prenyl group onto the chrysin backbone, especially at the C8 position, is a significant synthetic challenge. Direct prenylation of chrysin often results in a mixture of C6- and C8-prenylated products, as well as O-prenylated byproducts. High-yield synthesis typically requires a multi-step approach involving protection of the hydroxyl groups, followed by regioselective prenylation and deprotection, or through rearrangement reactions like the Claisen rearrangement.

Summary of Synthetic Yields

The following table summarizes the reported yields for the synthesis of various prenylated chrysin derivatives, providing a comparative overview of different synthetic strategies.

Derivative NameSynthesis MethodStarting MaterialYield (%)Reference
Chrysin 5-prenyl-7-benzyletherPrenylationChrysin 7-benzylether85%[4]
Chrysin 5-benzyl-7-prenyletherPrenylationChrysin 5-benzylether96%[4]
Chrysin 5,7-bisprenyletherBis-prenylationChrysin52%[4]
(-)-Illicinone A (a prenylated phenylpropanoid)Enantioselective para-Claisen rearrangementIllicinole35%[5]
Experimental Workflow for Synthesis

The following diagram illustrates a general workflow for the synthesis of a C-prenylated chrysin derivative, which involves protection, prenylation, and deprotection steps to ensure high regioselectivity and yield.

Synthesis_Workflow Chrysin Chrysin (Starting Material) ProtectedChrysin Protected Chrysin (e.g., Benzylated) Chrysin->ProtectedChrysin Protection (e.g., Benzyl Bromide, K2CO3) PrenylatedIntermediate C8-Prenylated Intermediate ProtectedChrysin->PrenylatedIntermediate C-Prenylation (e.g., Prenyl Bromide, Base) FinalProduct This compound (Final Product) PrenylatedIntermediate->FinalProduct Deprotection (e.g., Hydrogenolysis) PPAR_Signaling cluster_cell Adipocyte Ligand Prenylated Chrysin Derivative (Ligand) PPARg PPARγ Ligand->PPARg Binds to Complex PPARγ-RXR-Ligand Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (DNA Response Element) Complex->PPRE Binds to TargetGenes Target Gene Transcription (e.g., Adiponectin) PPRE->TargetGenes Activates BioEffect Increased Insulin Sensitivity & Anti-inflammatory Effects TargetGenes->BioEffect Leads to NFkB_Inhibition cluster_pathway NF-κB Signaling Pathway Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) IKK IKK Activation Stimulus->IKK IkBa_P IκBα Phosphorylation & Degradation IKK->IkBa_P NFkB_Release NF-κB Release & Nuclear Translocation IkBa_P->NFkB_Release Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Release->Gene_Transcription Inflammation Inflammation Gene_Transcription->Inflammation Chrysin This compound Derivative Chrysin->IKK Inhibits Chrysin->IkBa_P Inhibits

References

Application Note: A Validated HPLC-UV Method for the Quantification of 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a simple, precise, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the quantitative determination of 8-prenylchrysin. The method is suitable for the analysis of this compound in bulk materials and potentially in various formulations after appropriate sample preparation. The described method has been developed based on established protocols for the related compound, chrysin, and is presented with typical validation parameters to guide researchers in its implementation.

Introduction

This compound, a prenylated flavonoid, is a derivative of chrysin (5,7-dihydroxyflavone) and is of significant interest in pharmaceutical and nutraceutical research due to its potential biological activities. Accurate and reliable quantification of this compound is crucial for quality control, formulation development, and pharmacokinetic studies. This document provides a detailed protocol for an HPLC-UV method for the determination of this compound.

Experimental

2.1. Instrumentation and Chemicals

  • Instrumentation: An HPLC system equipped with a UV-Vis detector, such as the Agilent 1260 Infinity Series or equivalent, is suitable for this method. Data acquisition and processing should be performed using appropriate chromatography software (e.g., Chemstation).

  • Chemicals and Reagents:

    • This compound reference standard (purity >98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Water (HPLC grade or ultrapure)

    • Formic acid (optional, for mobile phase modification)

    • Solvents for sample extraction (e.g., methanol, ethanol)

2.2. Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis of this compound. These are based on successful methods for the parent compound, chrysin, and are expected to provide good resolution and peak shape for this compound.

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 4 µm particle size)
Mobile Phase Isocratic elution with Acetonitrile and Methanol (65:35 v/v)[1] or a gradient with Acetonitrile and 0.1% Formic Acid in water.
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL[1]
Column Temperature 30 °C
Detection Wavelength Approximately 268 nm. This is the typical λmax for chrysin[1][2]. A UV scan of this compound standard is recommended to confirm the optimal wavelength.
Run Time Approximately 10 minutes

2.3. Preparation of Standard Solutions

  • Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in 100 mL of methanol or a suitable solvent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-10 µg/mL).

2.4. Sample Preparation

The sample preparation method will depend on the matrix. For bulk powder, a simple dissolution in a suitable solvent followed by filtration is sufficient. For more complex matrices like plant extracts or biological fluids, a more extensive sample cleanup may be necessary.

  • General Procedure for Solid Samples:

    • Accurately weigh a known amount of the sample.

    • Extract the analyte using a suitable solvent (e.g., methanol) with the aid of sonication or vortexing.

    • Centrifuge the sample to pellet any insoluble material.

    • Filter the supernatant through a 0.22 µm syringe filter prior to injection.

Method Validation

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[1][3] The following are typical validation parameters and expected acceptance criteria based on similar methods for flavonoids.

Validation ParameterTypical ProcedureAcceptance Criteria
Linearity Analyze a series of at least five concentrations of the reference standard. Plot peak area versus concentration and perform a linear regression analysis.Correlation coefficient (r²) ≥ 0.999[2]
Precision (Repeatability & Intermediate Precision) Analyze replicate injections of a standard solution on the same day (repeatability) and on different days (intermediate precision).Relative Standard Deviation (%RSD) ≤ 2%[1][4]
Accuracy (Recovery) Perform recovery studies by spiking a blank matrix with known concentrations of the analyte.Mean recovery between 98-102%[1]
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.e.g., ~0.05 µg/mL[2][4]
Limit of Quantification (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.e.g., ~0.15 µg/mL[4]
Specificity Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.No significant interference at the analyte's retention time.

Data Presentation

The quantitative results from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
1[Example Value]
2[Example Value]
5[Example Value]
10[Example Value]
20[Example Value]
Regression Equation y = mx + c
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC< 2%< 2%98-102%
Mid QC< 2%< 2%98-102%
High QC< 2%< 2%98-102%

Table 3: LOD and LOQ

ParameterResult
LOD (µg/mL) ~0.05
LOQ (µg/mL) ~0.15

Experimental Workflow and Diagrams

The overall workflow for the quantification of this compound is depicted in the following diagram.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Quantification weigh_standard Weigh this compound Reference Standard dissolve_standard Dissolve in Methanol (Stock Solution) weigh_standard->dissolve_standard dilute_standard Prepare Working Standard Solutions dissolve_standard->dilute_standard inject_sample Inject Sample/Standard dilute_standard->inject_sample weigh_sample Weigh Sample extract_sample Extract with Solvent weigh_sample->extract_sample filter_sample Filter Sample Extract (0.22 µm) extract_sample->filter_sample filter_sample->inject_sample hplc_system HPLC System data_acquisition Data Acquisition hplc_system->data_acquisition inject_sample->hplc_system peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify this compound in Sample calibration_curve->quantification

Caption: Experimental workflow for the HPLC-UV quantification of this compound.

Conclusion

The described HPLC-UV method provides a straightforward and reliable approach for the quantification of this compound. The method is based on established principles for flavonoid analysis and can be readily implemented in a quality control or research laboratory. Proper method validation is essential to ensure the accuracy and precision of the results.

References

Application Notes and Protocols for In Vitro Cell Culture Assays Using 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

8-Prenylchrysin, a prenylated derivative of the natural flavonoid chrysin, has garnered significant interest in the scientific community for its diverse biological activities. As a phytoestrogen, it exhibits a range of effects including anti-inflammatory, anti-cancer, antioxidant, neuroprotective, and differentiation-modulating properties.[1][2] These characteristics make this compound a compelling candidate for therapeutic development. This document provides detailed application notes and standardized protocols for researchers, scientists, and drug development professionals investigating the in vitro effects of this compound.

Anti-inflammatory Activity

This compound and related prenylflavonoids have demonstrated potent anti-inflammatory effects in various in vitro models, primarily using macrophage cell lines like RAW264.7. The mechanism often involves the suppression of key inflammatory mediators and the modulation of associated signaling pathways.

Experimental Workflow: Anti-inflammatory Assay

A typical workflow for assessing the anti-inflammatory potential of this compound involves stimulating macrophages with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the compound's ability to inhibit the production of inflammatory markers.

G A Seed RAW264.7 Macrophages in 96-well plates B Pre-treat with This compound (various conc.) A->B C Stimulate with LPS (e.g., 100 ng/mL) B->C D Incubate for 18-24 hours C->D E Collect Supernatant & Cell Lysates D->E F Measure NO (Griess Assay) Measure Cytokines (ELISA) E->F Supernatant G Analyze Protein Expression (Western Blot) e.g., iNOS, COX-2, p-Akt E->G Lysates H Analyze Gene Expression (qPCR) e.g., iNOS, COX-2, TNF-α E->H Lysates

Caption: Workflow for in vitro anti-inflammatory assays.

Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting critical signaling cascades. Notably, it inhibits the PI3K/Akt/mTOR and MAPK pathways, which are activated by LPS.[3][4]

  • PI3K/Akt/mTOR Pathway: Chrysin has been shown to inhibit the activation of the AKT/mTOR signaling pathway by reducing the generation of upstream reactive oxygen species (ROS).[4] This downregulates the synthesis of pro-inflammatory cytokines and mediators.[4]

  • MAPK Pathway: Prenylflavonoids can directly target components of the MAPK pathway, such as SEK1-JNK1/2 and MEK1-ERK1/2, to reduce the expression of iNOS and COX-2.[3]

G LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR P70S6K p70S6k / S6RP mTOR->P70S6K Inflam iNOS, COX-2, TNF-α, IL-6 (Inflammation) P70S6K->Inflam Compound This compound Compound->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

Quantitative Data: Anti-inflammatory Effects
CompoundCell LineTargetEffectConcentrationReference
ChrysinRAW264.7Cell ViabilityNo significant effect< 60 µg/mL[4]
ChrysinRAW264.7IL-6, MCP-1, TNF-α, NOSignificant reduction10, 30, 60 µg/mL[4]
Chrysin DerivativesRAW264.7PGE₂, NOPotent inhibition2.5, 5, 10 µM[5][6][7]
8-Prenyl QuercetinRAW264.7iNOS, COX-2, NO, PGE₂, CytokinesStronger inhibition than QuercetinNot Specified[3]

Anti-cancer Activity

This compound exhibits anti-cancer properties by inhibiting cell proliferation, arresting the cell cycle, and inducing programmed cell death (apoptosis) in various cancer cell lines.

Cell Viability and Proliferation

The MTT assay is a standard colorimetric method to assess the cytotoxic effects of this compound on cancer cells by measuring metabolic activity.[8][9]

Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[10][11] Chrysin has been observed to cause G1 phase arrest in A375 human melanoma cells, which is associated with changes in the expression of cell cycle regulatory proteins like p21, p53, Cdk2, and Cyclin D1.[12]

Apoptosis Induction

The induction of apoptosis is a key mechanism of anti-cancer agents. Chrysin is known to activate caspases and inactivate the pro-survival Akt signaling pathway in leukemia cells.[13][14] Overexpression of the anti-apoptotic protein Bcl-2 can block this effect.[15]

G Compound This compound Akt Akt (Pro-survival) Compound->Akt inhibits Casp8 Caspase-8 Compound->Casp8 activates PI3K PI3K PI3K->Akt Casp3 Caspase-3 (Executioner) Akt->Casp3 inhibits Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Apoptosis induction via Akt and Caspase pathways.

Quantitative Data: Anti-cancer Effects
CompoundCell LineAssayEffectConcentrationReference
ChrysinA375 MelanomaCell CycleG1 Arrest40 µM[12]
8-Cl-cAMPSH-SY5Y NeuroblastomaApoptosisDown-regulation of Bcl-2Not Specified[15]

Modulation of Cellular Differentiation

This compound and its analogs can influence the differentiation pathways of various cell types, including osteoblasts and adipocytes.

Osteogenic Differentiation

Chrysin promotes the osteogenic differentiation of preosteoblast cells (e.g., MC3T3-E1) and bone marrow stromal cells.[1][16] This effect is mediated by the activation of the ERK/MAPK signaling pathway and is dependent on the estrogen receptor (ER).[1][16] Prenylation at the C-8 position appears to enhance this bone-protective effect.[17][18]

G Compound This compound ER Estrogen Receptor (ER) Compound->ER ERK ERK1/2 ER->ERK activates Runx2 Runx2 / Osx ERK->Runx2 activates Genes Col1A1, OCN, OPN (Bone Formation Genes) Runx2->Genes upregulates Osteo Osteogenic Differentiation Genes->Osteo

Caption: Osteogenesis promotion via ERK/MAPK pathway.

Adipocyte Differentiation (Adipogenesis)

Conversely, chrysin inhibits the differentiation of preadipocytes (e.g., 3T3-L1) into mature adipocytes.[19][20] This anti-adipogenic effect is achieved by modulating key transcription factors like PPARγ and C/EBPα and reducing the expression of lipogenic genes such as FAS and SREBP-1c.[19][20]

Quantitative Data: Differentiation Effects
CompoundCell LineEffectKey Markers ModulatedConcentrationReference
ChrysinMC3T3-E1Promotes Osteogenesis↑ Runx2, Osx, Col1A1, OCN, OPN0–100 mmol/L[1]
8-PrenylnaringeninRat BMSCsPromotes Osteogenesis↑ BMP-2, OPG, OSX, RUNX-210⁻⁶ M[18][21]
Chrysin3T3-L1Inhibits Adipogenesis↓ PPARγ, C/EBPα, SREBP-1c, FAS10-100 µmol[19]

Antioxidant Activity

The antioxidant capacity of this compound can be evaluated using cell-free radical scavenging assays.

DPPH and ABTS Assays

These are common spectrophotometric assays used to measure the radical scavenging ability of a compound. The reduction of the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical or the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation by an antioxidant results in a color change that can be quantified.[22][23][24] The results are often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals.

Quantitative Data: Antioxidant Activity
CompoundAssayIC50 ValueReference
8-PrenyldaidzeinDPPH174.2 µM[25]
4',5,7-Trihydroxy-8-prenyl isoflavoneDPPH6.42 ± 1.36 µg/mL[25]

Detailed Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[8][9][26][27]

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., A375, RAW264.7)

  • Complete culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with DMSO, concentration not exceeding 0.1%) and untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well for a final concentration of approximately 0.5 mg/mL.[9]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[26]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard methods using propidium iodide (PI) staining.[11][28]

Materials:

  • Cells treated with this compound

  • PBS

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)[11]

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1-2 million cells per sample. For adherent cells, use trypsin and neutralize. Centrifuge at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Resuspend the cell pellet in 1 mL of cold PBS and centrifuge again. Discard the supernatant.

  • Fixation: Resuspend the cell pellet by gently vortexing. While vortexing, add 3-5 mL of ice-cold 70% ethanol dropwise to fix the cells and prevent clumping.

  • Storage: Fixed cells can be stored at -20°C for several weeks.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate the cells for 30-40 minutes at 37°C or overnight at 4°C, protected from light.[11][28]

  • Data Acquisition: Analyze the samples on a flow cytometer. Use a linear scale for the DNA content channel (e.g., FL2-A). Collect data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-COX-2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Wash treated cells with cold PBS and lyse with RIPA buffer on ice. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto an SDS-PAGE gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).

Protocol 4: Quantitative Real-Time PCR (qPCR)

This protocol outlines the steps for analyzing gene expression changes.[29][30]

Materials:

  • Cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR Master Mix

  • Gene-specific primers (e.g., for iNOS, COX-2, GAPDH)

  • qPCR instrument (e.g., Rotor-Gene 6000, Mx3000P)[29][31]

Procedure:

  • RNA Extraction: Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Assess RNA quality and quantity.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate or reaction tubes. A typical 15-20 µL reaction includes: qPCR Master Mix, forward primer, reverse primer, diluted cDNA, and nuclease-free water.

  • Thermal Cycling: Run the qPCR reaction in a real-time PCR machine using a standard thermal profile:

    • Initial Denaturation: 95°C for 10 min

    • Cycling (40 cycles):

      • Denaturation: 95°C for 10-15 sec

      • Annealing/Extension: 60-64°C for 30-60 sec[29]

    • Melt Curve Analysis (for SYBR Green)

  • Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes (e.g., GAPDH). Calculate the relative gene expression using the 2-ΔΔCt method.[30]

References

Application Notes and Protocols for Testing the Antimicrobial Effects of 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Prenylchrysin is a prenylated flavonoid, a class of compounds known for their diverse biological activities. This document provides detailed protocols for testing the antimicrobial effects of this compound against various bacterial strains. The protocols outlined below are based on established methods for antimicrobial susceptibility testing (AST) and can be adapted for specific research needs.

Data Presentation

Table 1: Example Minimum Inhibitory Concentration (MIC) Data for this compound
Bacterial StrainGram StainThis compound MIC (µg/mL)Control Antibiotic MIC (µg/mL)
Staphylococcus aureus ATCC 29213Positive6.25 - 25Vancomycin: 0.5 - 2
Enterococcus faecalis ATCC 29212Positive12.5 - 50Ampicillin: 0.25 - 1
Escherichia coli ATCC 25922Negative50 - >100Ciprofloxacin: 0.008 - 0.03
Pseudomonas aeruginosa ATCC 27853Negative>100Gentamicin: 0.5 - 2
Table 2: Example Minimum Bactericidal Concentration (MBC) Data for this compound
Bacterial StrainGram StainThis compound MBC (µg/mL)Control Antibiotic MBC (µg/mL)
Staphylococcus aureus ATCC 29213Positive25 - 50Vancomycin: 2 - 4
Enterococcus faecalis ATCC 29212Positive50 - 100Ampicillin: 1 - 2
Escherichia coli ATCC 25922Negative>100Ciprofloxacin: 0.015 - 0.06
Pseudomonas aeruginosa ATCC 27853Negative>100Gentamicin: 1 - 4

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

  • Negative control (broth and solvent only)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in the microtiter plate wells using MHB. The final volume in each well should be 100 µL.

  • Also, prepare serial dilutions of the positive control antibiotic in a separate set of wells.

  • Include a positive growth control (MHB and inoculum only) and a negative sterility control (MHB and solvent only).

  • Prepare the bacterial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that shows no visible growth.

  • (Optional) Add 30 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable bacteria. The MIC is the lowest concentration where the color remains blue.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC test

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micro-pipettor and tips

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Spot-inoculate the aliquots onto separate sections of an agar plate.

  • Incubate the agar plates at 37°C for 18-24 hours.

  • After incubation, count the number of colonies on each spot.

  • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Protocol 3: Agar Well Diffusion Assay

This qualitative assay provides a preliminary assessment of the antimicrobial activity of this compound.

Materials:

  • This compound solution of known concentration

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Sterile cork borer or pipette tip to create wells

  • Positive control antibiotic solution

  • Solvent control

Procedure:

  • Uniformly spread the standardized bacterial inoculum over the entire surface of the MHA plate using a sterile cotton swab.

  • Allow the plate to dry for a few minutes.

  • Aseptically punch wells (6-8 mm in diameter) into the agar.

  • Add a fixed volume (e.g., 50-100 µL) of the this compound solution, the positive control, and the solvent control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_diffusion Agar Well Diffusion (Qualitative) Compound_Prep Prepare this compound Stock Serial_Dilution Serial Dilution of this compound in 96-well plate Compound_Prep->Serial_Dilution Add_Compound Add this compound to Wells Compound_Prep->Add_Compound Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate wells with standardized bacteria Inoculum_Prep->Inoculation Agar_Inoculation Inoculate Agar Plate Inoculum_Prep->Agar_Inoculation Serial_Dilution->Inoculation Incubation_MIC Incubate at 37°C for 18-24h Inoculation->Incubation_MIC Read_MIC Read MIC (lowest concentration with no visible growth) Incubation_MIC->Read_MIC Plating Plate aliquots from clear MIC wells onto agar Read_MIC->Plating Incubation_MBC Incubate at 37°C for 18-24h Plating->Incubation_MBC Read_MBC Read MBC (lowest concentration with ≥99.9% killing) Incubation_MBC->Read_MBC Well_Creation Create Wells in Agar Agar_Inoculation->Well_Creation Well_Creation->Add_Compound Incubation_Diffusion Incubate at 37°C for 18-24h Add_Compound->Incubation_Diffusion Measure_Zone Measure Zone of Inhibition Incubation_Diffusion->Measure_Zone Signaling_Pathway cluster_cell Bacterial Cell cluster_membrane Cell Membrane cluster_wall Cell Wall Synthesis cluster_fatty_acid Fatty Acid Synthesis (FASII) Membrane_Integrity Membrane Integrity Cell_Lysis Cell Lysis Membrane_Integrity->Cell_Lysis leads to leakage Lipid_II Lipid II Peptidoglycan_Synthesis Peptidoglycan Synthesis Lipid_II->Peptidoglycan_Synthesis precursor Peptidoglycan_Synthesis->Cell_Lysis leads to compromised cell wall FabH β-ketoacyl-ACP synthase III (FabH) Fatty_Acid_Elongation Fatty Acid Elongation FabH->Fatty_Acid_Elongation initiates PC This compound Inhibition Inhibition PC->Inhibition Disruption Disruption PC->Disruption Inhibition->Peptidoglycan_Synthesis targets Inhibition->FabH targets Disruption->Membrane_Integrity causes

Application Note: Evaluating the Anti-inflammatory Properties of 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to numerous diseases. Chrysin, a natural flavonoid, and its derivatives are known for their anti-inflammatory properties.[1][2] 8-Prenylchrysin, a prenylated derivative of chrysin, is of particular interest due to the potential for enhanced bioavailability and bioactivity. This document provides detailed protocols for assessing the anti-inflammatory effects of this compound in vitro, focusing on its impact on key inflammatory signaling pathways and the production of inflammatory mediators in macrophage cell models, such as RAW 264.7, stimulated with lipopolysaccharide (LPS).

Mechanism of Action: Inhibition of Pro-inflammatory Pathways this compound is hypothesized to exert its anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[3][4][5] These pathways are activated by inflammatory stimuli like LPS and lead to the transcription of genes encoding pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and cytokines such as TNF-α and IL-6.[6][7][8] By inhibiting the activation of NF-κB and the phosphorylation of MAPK proteins (ERK, JNK, p38), this compound can effectively suppress the inflammatory cascade.[5][9][10][11]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAF6 TRAF6 TLR4->TRAF6 Activates IKK IKK TRAF6->IKK MAPK_pathway MAPK (p38, JNK, ERK) TRAF6->MAPK_pathway IkappaB IκBα IKK->IkappaB Phosphorylates (Degradation) NFkappaB NF-κB IkappaB->NFkappaB Inhibits NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates AP1 AP-1 MAPK_pathway->AP1 Activates Compound This compound Compound->IKK Inhibits Compound->MAPK_pathway Inhibits Transcription Gene Transcription NFkappaB_nuc->Transcription AP1->Transcription iNOS_COX2 iNOS / COX-2 Transcription->iNOS_COX2 Cytokines TNF-α, IL-6, etc. Transcription->Cytokines

Caption: Putative mechanism of this compound in LPS-induced inflammation.

Experimental Design and Workflow

A systematic approach is required to evaluate the anti-inflammatory activity of this compound. The workflow begins with determining the compound's cytotoxicity to establish a non-toxic working concentration range. Subsequently, its efficacy in reducing key inflammatory markers is assessed in LPS-stimulated macrophages.

G cluster_assays Downstream Assays start Start cell_culture 1. Seed RAW 264.7 Macrophages in 96-well plates start->cell_culture viability_treatment 2. Treat cells with varying concentrations of this compound (24h) cell_culture->viability_treatment mtt_assay 3. Perform MTT Assay to assess cell viability viability_treatment->mtt_assay determine_conc 4. Determine max non-toxic concentration mtt_assay->determine_conc inflammation_treatment 5. Pre-treat cells with non-toxic concentrations of this compound (2h) then stimulate with LPS (24h) determine_conc->inflammation_treatment supernatant_collection 6. Collect cell culture supernatant inflammation_treatment->supernatant_collection griess_assay 7a. Griess Assay for Nitric Oxide (NO) supernatant_collection->griess_assay elisa_assay 7b. ELISA for Cytokines (TNF-α, IL-6) supernatant_collection->elisa_assay data_analysis 8. Data Analysis and Interpretation griess_assay->data_analysis elisa_assay->data_analysis end_node End data_analysis->end_node

Caption: General experimental workflow for anti-inflammatory screening.

Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol determines the cytotoxic potential of this compound to ensure that any observed anti-inflammatory effects are not due to cell death. The MTT assay measures the metabolic activity of viable cells.[12][13]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[12]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[14]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[15]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a vehicle control (DMSO concentration matched to the highest compound concentration).

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[12] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Nitric Oxide (NO) Production Measurement (Griess Assay)

This assay quantifies nitrite, a stable breakdown product of NO, in the cell culture supernatant as an indicator of iNOS activity.[15][17]

Materials:

  • Supernatant collected from Protocol 1 (or a parallel experiment)

  • Griess Reagent (typically a two-part solution: Part A - sulfanilamide in acid; Part B - N-(1-naphthyl)ethylenediamine in water).[18][19]

  • Sodium nitrite (NaNO₂) standard solution

  • 96-well plate

  • Microplate reader

Procedure:

  • Standard Curve: Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM) in culture medium.

  • Sample Preparation: In a new 96-well plate, add 50-100 µL of cell culture supernatant from each treatment group. Add the same volume of standards to their respective wells.

  • Griess Reagent Addition: Combine equal volumes of Griess Reagent parts A and B immediately before use.[15] Add 100 µL of the combined Griess reagent to each well containing supernatant or standard.[15]

  • Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light.[17][20]

  • Absorbance Measurement: Measure the absorbance at 540-550 nm.[15][18]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the sodium nitrite standard curve.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol uses a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of specific pro-inflammatory cytokines, such as TNF-α and IL-6, in the cell culture supernatant.[21][22]

Materials:

  • Supernatant collected from Protocol 1 (or a parallel experiment)

  • ELISA kit for the target cytokine (e.g., mouse TNF-α or IL-6), which includes:

    • Capture antibody

    • Detection antibody (biotinylated)

    • Recombinant cytokine standard

    • Avidin-HRP (or Streptavidin-HRP)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay diluent/blocking buffer

  • Microplate reader

Procedure:

  • Plate Coating: Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.[21][23]

  • Washing and Blocking: Wash the plate multiple times with wash buffer. Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.[24]

  • Standard and Sample Incubation: Wash the plate. Add the cytokine standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.[21]

  • Detection Antibody: Wash the plate. Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.[23]

  • Avidin-HRP Conjugate: Wash the plate. Add Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.[21]

  • Substrate Development: Wash the plate. Add the TMB substrate solution and incubate for 15-30 minutes in the dark, allowing color to develop.[24]

  • Stop Reaction: Stop the reaction by adding the stop solution. The color will change from blue to yellow.

  • Absorbance Measurement: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.

  • Data Analysis: Generate a standard curve from the recombinant cytokine standards and use it to determine the concentration of the cytokine in the samples.

Data Presentation

The following tables present example data for the effect of this compound on LPS-induced inflammation in RAW 264.7 cells.

Table 1: Effect of this compound on Cell Viability

Concentration (µM) Cell Viability (% of Control) ± SD
0 (Vehicle Control) 100.0 ± 4.5
1 98.7 ± 5.1
5 97.2 ± 4.8
10 95.5 ± 3.9
25 92.1 ± 5.3

| 50 | 70.3 ± 6.2 |

Based on this data, concentrations ≤ 25 µM are considered non-toxic and suitable for subsequent anti-inflammatory assays.

Table 2: Inhibition of Nitric Oxide (NO) Production

Treatment NO Concentration (µM) ± SD % Inhibition
Control (Untreated) 1.5 ± 0.3 -
LPS (1 µg/mL) 45.2 ± 3.1 0
LPS + this compound (5 µM) 30.8 ± 2.5 31.9
LPS + this compound (10 µM) 21.1 ± 1.9 53.3

| LPS + this compound (25 µM) | 12.5 ± 1.4 | 72.3 |

Table 3: Inhibition of Pro-inflammatory Cytokine Production

Treatment TNF-α (pg/mL) ± SD IL-6 (pg/mL) ± SD
Control (Untreated) 25.5 ± 4.1 15.8 ± 3.5
LPS (1 µg/mL) 2850.6 ± 150.2 1520.4 ± 98.7
LPS + this compound (5 µM) 1980.2 ± 112.8 1055.1 ± 75.4
LPS + this compound (10 µM) 1255.9 ± 95.3 680.9 ± 55.1

| LPS + this compound (25 µM) | 640.1 ± 78.4 | 315.6 ± 40.2 |

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of 8-Prenylchrysin for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing 8-prenylchrysin for in vitro experiments. Given the limited specific solubility data for this compound, much of the guidance is based on data from its parent compound, chrysin, and general principles for poorly soluble flavonoids.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a challenge?

This compound is a C8-prenylated flavonoid, a derivative of chrysin.[1][2] Like many flavonoids, it has poor water solubility, which can be a significant hurdle for in vitro studies that typically use aqueous-based cell culture media. This low solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.

Q2: What are the common solvents for dissolving this compound?

Dimethyl sulfoxide (DMSO) is a common aprotic solvent used to dissolve a wide range of poorly soluble compounds for in vitro studies.[3] For the related compound chrysin, a solubility of 51 mg/mL (200.59 mM) in DMSO has been reported.[4] Ethanol is another potential solvent, often used in combination with water. The solubility of chrysin in ethanol-water mixtures increases with a higher proportion of ethanol and with increasing temperature.[5][6][7]

Q3: My this compound is precipitating in the cell culture medium. What can I do?

Precipitation in the final culture medium is a common issue when using a stock solution of a poorly soluble compound dissolved in an organic solvent like DMSO. Here are some troubleshooting steps:

  • Decrease the final concentration: The most straightforward solution is to lower the final concentration of this compound in your experiment.

  • Optimize the solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5% or even 0.1%, to minimize solvent-induced cytotoxicity and precipitation.

  • Use a pre-warmed medium: Adding the stock solution to a pre-warmed cell culture medium can sometimes help maintain solubility.

  • Increase mixing: Gently vortex or pipette the medium immediately after adding the stock solution to ensure rapid and uniform distribution.

  • Consider solubility enhancers: If the above steps are insufficient, you may need to use solubility-enhancing techniques as described in the troubleshooting guide below.

Troubleshooting Guide: Enhancing this compound Solubility

This guide provides several methods to improve the solubility of this compound for your in vitro experiments.

Method 1: Co-solvents

The use of a water-miscible organic solvent is a common first approach.

  • Issue: this compound precipitates out of the aqueous cell culture medium.

  • Solution: Prepare a high-concentration stock solution in an appropriate organic solvent and then dilute it into the final medium.

  • Recommended Solvents:

    • Dimethyl Sulfoxide (DMSO): A highly polar organic liquid widely used as a solvent for topical and systemic drug delivery.[3]

    • Ethanol: A polar protic solvent that can be used, often in combination with water.

Experimental Protocol: Preparing a Stock Solution with DMSO

  • Weigh the desired amount of this compound powder.

  • Add a minimal amount of high-purity, sterile DMSO to the powder.

  • Gently vortex or sonicate the mixture until the compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Before use, thaw the stock solution and dilute it to the final working concentration in your pre-warmed cell culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

Quantitative Data: Solubility of Chrysin in Common Solvents

SolventSolubility (mg/mL)Molar Concentration (mM)
DMSO51200.59
WaterInsoluble-
EthanolInsoluble-

Data for chrysin, the parent compound of this compound.[4]

Method 2: Cyclodextrin Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[8][9][10] Beta-cyclodextrin (βCD) and its derivatives are commonly used for this purpose.[8][11][12]

  • Issue: Even with a co-solvent, this compound has limited solubility in the final aqueous medium.

  • Solution: Form an inclusion complex with a cyclodextrin to enhance its aqueous solubility.

Experimental Protocol: Preparation of an this compound-Cyclodextrin Complex

  • Prepare an aqueous solution of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HPBCD). The concentration will depend on the desired molar ratio.

  • Add the this compound powder to the cyclodextrin solution.

  • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Filter the solution to remove any undissolved compound.

  • The resulting clear solution contains the this compound-cyclodextrin complex and can be sterile-filtered for use in cell culture.

Quantitative Data: Improved Solubility of Chrysin with Cyclodextrins

Cyclodextrin DerivativeMolar Ratio (Chrysin:CD)Solubility Enhancement Factor
Randomly-methylated-β-cyclodextrin (RAMEB)1:1Highest solubility observed
Randomly-methylated-β-cyclodextrin (RAMEB)1:2-
Sulfobutylether-β-cyclodextrin (SBECD)-Strong interaction observed
Hydroxypropyl-β-cyclodextrin (HPBCD)-Effective
β-cyclodextrin (βCD)-Effective

Data based on studies with chrysin.[13]

Method 3: pH Adjustment

The solubility of some flavonoids can be influenced by the pH of the solution.

  • Issue: this compound solubility is insufficient in neutral pH cell culture media.

  • Solution: Prepare a stock solution in a buffer with an adjusted pH that favors solubility.

Experimental Protocol: pH-Adjusted Stock Solution

  • Determine the pKa of this compound (if available) to predict its ionization state at different pH values.

  • Prepare a stock solution in a buffer where the compound is more soluble (e.g., a slightly alkaline or acidic buffer, depending on the compound's properties).

  • When diluting into the final cell culture medium, ensure that the final pH of the medium is not significantly altered to a level that would be detrimental to the cells.

Method 4: Solid Dispersions

Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state. This can improve the dissolution rate and solubility.[14]

  • Issue: Need for an oral formulation or a solid form with improved dissolution for in vitro dissolution studies.

  • Solution: Prepare a solid dispersion of this compound with a hydrophilic carrier.

Experimental Protocol: Preparation of a Solid Dispersion

  • Dissolve this compound and a hydrophilic carrier (e.g., a surfactant like Brij®L4 and a pH modulator like aminoclay) in a suitable organic solvent.

  • Evaporate the solvent under vacuum to obtain a solid mass.

  • Grind the solid mass into a fine powder.

  • This powder can then be used for dissolution studies or reconstituted in an appropriate vehicle.

Quantitative Data: Improved Dissolution of Chrysin with Solid Dispersion

FormulationDrug Release within 1 hourDrug Release within 8 hours
Untreated Chrysin< 13%< 13%
Solid Dispersion (chrysin:Brij®L4:aminoclay=1:3:5)~60%~83%

Data for chrysin.[14]

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Solubilization

G cluster_0 Initial Assessment cluster_1 Solubilization Methods Start Poorly Soluble This compound Assess Assess Required Concentration and Solvent Tolerance of Cells Start->Assess CoSolvent Method 1: Co-solvent (DMSO/Ethanol) Assess->CoSolvent pH Method 3: pH Adjustment Assess->pH:w SolidDispersion Method 4: Solid Dispersion Assess->SolidDispersion:w CheckPrecipitation Precipitation? CoSolvent->CheckPrecipitation Dilute in Medium Cyclodextrin Method 2: Cyclodextrin Complexation Success Proceed with In Vitro Study Cyclodextrin->Success pH->Success SolidDispersion->Success CheckPrecipitation->Cyclodextrin Yes CheckPrecipitation->Success No

Caption: Workflow for selecting a suitable solubilization method for this compound.

Potential Signaling Pathways Modulated by Chrysin (and potentially this compound)

G cluster_0 PI3K/AKT Pathway cluster_1 NF-κB Pathway Chrysin1 Chrysin AKT AKT Chrysin1->AKT XIAP XIAP AKT->XIAP Apoptosis1 Apoptosis XIAP->Apoptosis1 Chrysin2 Chrysin NFkB NF-κB Chrysin2->NFkB TNFa TNFα TNFa->NFkB Caspase8 Caspase-8 NFkB->Caspase8 Apoptosis2 Apoptosis Caspase8->Apoptosis2

Caption: Simplified signaling pathways potentially affected by chrysin.[15]

References

Technical Support Center: Overcoming Low Bioavailability of 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of 8-prenylchrysin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

The low oral bioavailability of this compound, much like its parent compound chrysin, is attributed to two main factors:

  • Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption across the intestinal membrane.

  • Extensive First-Pass Metabolism: After absorption, this compound is expected to undergo significant metabolism in the intestines and liver. The primary metabolic pathways for the structurally similar compound chrysin are glucuronidation (mediated by UGT enzymes) and sulfonation (mediated by SULT enzymes). These processes convert the active compound into more water-soluble metabolites that are readily eliminated from the body.[1]

Additionally, efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) can actively pump the compound and its metabolites back into the intestinal lumen, further reducing its systemic absorption. Interestingly, this compound itself has been identified as a P-gp inhibitor, which could potentially influence its own transport and that of other co-administered drugs.[2]

Q2: How does the prenyl group on this compound affect its bioavailability compared to chrysin?

The addition of a prenyl group increases the lipophilicity of the molecule. While this can enhance its affinity for cell membranes and potentially increase tissue accumulation, it may not necessarily improve its oral bioavailability. In fact, some studies on other prenylated flavonoids suggest that increased lipophilicity can lead to lower intestinal absorption compared to the parent non-prenylated flavonoid.[3][4][5] However, the prenyl group may also influence metabolic stability and interaction with transporters, leading to a complex overall effect on the pharmacokinetic profile.[6][7]

Troubleshooting Guide

This guide provides potential solutions and experimental approaches to address common challenges encountered when working with this compound in vivo.

Problem 1: Low and variable plasma concentrations of this compound after oral administration.

Potential Causes:

  • Poor dissolution in the gastrointestinal tract.

  • Extensive and variable first-pass metabolism.

  • Efflux by intestinal transporters.

Suggested Solutions & Experimental Protocols:

1. Formulation Strategies to Enhance Solubility and Dissolution:

  • Solid Dispersions: This technique involves dispersing this compound in an inert carrier matrix at the solid state. This can enhance the dissolution rate by presenting the compound in an amorphous form.

    • Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)

      • Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) K30, Plasdone® S630) in a common solvent (e.g., ethanol, methanol).

      • Remove the solvent by rotary evaporation under vacuum at a controlled temperature (e.g., 40-60°C).

      • Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

      • Pulverize the dried solid dispersion and sieve to obtain a uniform particle size.

      • Characterize the solid dispersion for drug content, dissolution rate, and physical state (e.g., using DSC and XRD to confirm the amorphous state).

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic core, forming inclusion complexes with improved aqueous solubility.

    • Experimental Protocol: Preparation of an this compound-Cyclodextrin Complex (Lyophilization Method)

      • Dissolve this compound in a suitable organic solvent (e.g., ethanol).

      • Prepare an aqueous solution of a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin (HP-β-CD), randomly-methylated-β-cyclodextrin (RAMEB)).

      • Add the this compound solution dropwise to the cyclodextrin solution under constant stirring.

      • Continue stirring for 24-48 hours at room temperature to allow for complex formation.

      • Freeze the resulting solution and lyophilize (freeze-dry) to obtain a solid powder of the inclusion complex.

      • Evaluate the complex for solubility enhancement and dissolution characteristics.

  • Nanoparticle Formulations: Encapsulating this compound into nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can increase its surface area, improve solubility, and potentially offer controlled release and targeted delivery.

    • Experimental Protocol: Preparation of Polymeric Nanoparticles (Nanoprecipitation Method)

      • Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).

      • Inject this organic solution into an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA)) under magnetic stirring.

      • The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.

      • Stir the suspension for several hours to allow for solvent evaporation.

      • Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for storage.

      • Characterize the nanoparticles for size, zeta potential, encapsulation efficiency, and in vitro release profile.

2. Strategies to Mitigate First-Pass Metabolism:

  • Co-administration with Metabolic Inhibitors: Piperine, a component of black pepper, is a known inhibitor of CYP450 enzymes and UDP-glucuronosyltransferases (UGTs). Co-administering piperine with this compound may reduce its first-pass metabolism.

    • Experimental Protocol: In Vivo Co-administration Study

      • Divide animals (e.g., rats, mice) into groups: control (vehicle), this compound alone, piperine alone, and this compound with piperine.

      • Administer piperine (e.g., 20 mg/kg, oral gavage) 30 minutes before the oral administration of this compound.

      • Collect blood samples at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

      • Analyze plasma samples for this compound concentrations using a validated analytical method (e.g., LC-MS/MS).

      • Compare the pharmacokinetic parameters (AUC, Cmax, T1/2) between the groups to determine the effect of piperine.

3. Prodrug Approach:

  • Chemical Modification: Synthesizing a prodrug of this compound by masking the hydroxyl groups prone to metabolism with a hydrophilic moiety can improve its solubility and protect it from premature metabolism. The prodrug is designed to be converted back to the active this compound in vivo.

    • Experimental Protocol: Prodrug Synthesis and Evaluation

      • Synthesize a prodrug of this compound by attaching a hydrophilic group (e.g., an amino acid, a phosphate group) to one of its hydroxyl groups. A recent study successfully synthesized a chrysin-carbamate derivative to improve its properties.[8]

      • Confirm the structure of the synthesized prodrug using analytical techniques (e.g., NMR, Mass Spectrometry).

      • Evaluate the aqueous solubility and in vitro stability of the prodrug in simulated gastric and intestinal fluids.

      • Conduct in vivo pharmacokinetic studies in an animal model to compare the bioavailability of the prodrug with that of the parent this compound.

Problem 2: Inconsistent results between in vitro potency and in vivo efficacy.

Potential Cause:

  • Sub-therapeutic plasma concentrations of this compound in vivo due to poor bioavailability.

Suggested Solutions:

  • Implement a Bioavailability Enhancement Strategy: Choose one of the strategies outlined in Problem 1 to improve the systemic exposure of this compound.

  • Dose Escalation Studies: Carefully designed dose-escalation studies with a bio-enhanced formulation can help establish a dose-response relationship and determine the therapeutic window.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the plasma concentrations of this compound with the observed pharmacological effects to understand the exposure-response relationship.

Quantitative Data on Bioavailability Enhancement of Chrysin

While specific data for this compound is limited, the following tables summarize the improvements in bioavailability achieved for the parent compound, chrysin, using various formulation strategies. This data can serve as a valuable reference for designing experiments with this compound.

Table 1: Enhancement of Chrysin Bioavailability using Solid Dispersions

FormulationCarrier(s)Animal ModelFold Increase in AUCFold Increase in CmaxReference
Solid DispersionPlasdone® S630Rats41-[9]
Solid DispersionSDS and PVPRats19.7-[10]

Table 2: Enhancement of Chrysin Bioavailability using Prodrug Approach

ProdrugModificationAnimal ModelOral Bioavailability (%)Parent Compound Bioavailability (%)Reference
Chrysin-Carbamate DerivativeCarbamate at 7-OHRats24.22<1[8]

Visualizing Experimental Workflows and Mechanisms

Diagram 1: Factors Contributing to Low Bioavailability of this compound

LowBioavailability cluster_oral Oral Administration cluster_gut Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_liver Liver This compound This compound Dissolution Poor Aqueous Solubility This compound->Dissolution Absorption Intestinal Absorption Dissolution->Absorption Limited Metabolism_Gut Intestinal Metabolism (Glucuronidation/Sulfation) Absorption->Metabolism_Gut Efflux Efflux by P-gp/BCRP Absorption->Efflux Metabolism_Liver Hepatic First-Pass Metabolism Absorption->Metabolism_Liver Portal Vein Bioavailable_Drug Bioavailable This compound Metabolism_Gut->Bioavailable_Drug Reduced Amount Metabolism_Liver->Bioavailable_Drug Reduced Amount SolidDispersionWorkflow Start Start Dissolve Dissolve this compound and Carrier in Solvent Start->Dissolve Evaporate Solvent Evaporation (Rotary Evaporator) Dissolve->Evaporate Dry Vacuum Drying Evaporate->Dry Pulverize Pulverize and Sieve Dry->Pulverize Characterize Characterization (Dissolution, DSC, XRD) Pulverize->Characterize End End Characterize->End CyclodextrinComplexation 8PC This compound (Poorly Soluble) Complex Inclusion Complex (Improved Solubility) CD Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity)

References

Troubleshooting 8-prenylchrysin instability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-prenylchrysin in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

This compound is a prenylated flavonoid, a type of naturally occurring compound. The addition of a prenyl group to the chrysin backbone can enhance its biological activities.[1][2] Chrysin and its derivatives, including this compound, are known to exhibit a range of biological effects, including anti-inflammatory, antioxidant, and anticancer properties.[3]

Q2: What are the main challenges when working with this compound in cell culture?

Like many flavonoids, this compound has low aqueous solubility, which can make it challenging to achieve desired concentrations in cell culture media.[3] Furthermore, the stability of flavonoids in culture media can be influenced by several factors, including pH, temperature, and interactions with media components, potentially leading to degradation and inconsistent experimental results.

Q3: How can I improve the solubility of this compound in my cell culture experiments?

To improve the solubility of this compound, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be diluted to the final desired concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent in the medium is low enough to not affect cell viability.

Troubleshooting Guide

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.

Possible Cause A: Degradation of this compound in cell culture medium.

  • Troubleshooting Steps:

    • Assess Stability: Perform a time-course experiment to measure the concentration of this compound in your specific cell culture medium over the duration of your experiment.

    • Control pH: Flavonoid stability is often pH-dependent. Ensure the pH of your cell culture medium is stable and within the optimal range for your cells and the compound.

    • Minimize Light Exposure: Protect your media and stock solutions from light, as light can cause degradation of flavonoids.

    • Consider Temperature: Store stock solutions at -20°C or -80°C and minimize the time the compound is at 37°C in the incubator.

Possible Cause B: Interaction with media components.

  • Troubleshooting Steps:

    • Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with and reduce the effective concentration of your compound. Consider reducing the serum concentration if your cell line allows, or switching to a serum-free medium after an initial attachment period.

    • Component Analysis: If you suspect a specific media component is causing instability, you can test the stability of this compound in a simpler buffered solution (like PBS) with and without the suspected component.

Issue 2: Precipitation of this compound in the cell culture medium.

Possible Cause: Poor solubility at the working concentration.

  • Troubleshooting Steps:

    • Optimize Stock Solution: Ensure your this compound stock solution in DMSO is fully dissolved before diluting it into the cell culture medium.

    • Serial Dilutions: When preparing your working concentration, perform serial dilutions to avoid shocking the compound out of solution.

    • Lower Working Concentration: If precipitation persists, you may need to use a lower working concentration.

    • Visual Inspection: Always visually inspect your culture flasks or plates for any signs of precipitation after adding the compound.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium via HPLC

This protocol is adapted from a method for assessing quercetin stability and can be used to determine the stability of this compound in your specific cell culture setup.

Materials:

  • This compound standard

  • Your specific cell culture medium (e.g., DMEM)

  • HPLC-grade methanol and water

  • Formic acid

  • HPLC system with a C18 column and UV detector

Methodology:

  • Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Spike Cell Culture Medium: Add the this compound stock solution to your pre-warmed cell culture medium to achieve the desired final concentration (e.g., 10 µM).

  • Incubation: Incubate the spiked medium under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect aliquots of the medium.

  • Sample Preparation:

    • To 100 µL of the collected medium, add 200 µL of ice-cold methanol to precipitate proteins.

    • Vortex the mixture and centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Methanol with 0.1% formic acid.

    • Gradient: A suitable gradient to separate this compound from any degradation products and media components. For example, start with a higher percentage of A and gradually increase the percentage of B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength appropriate for this compound (determine the lambda max by running a UV scan of the standard).

    • Quantification: Create a standard curve using known concentrations of the this compound standard to quantify the amount remaining at each time point.

Data Presentation:

Time (hours)This compound Concentration (µM)% Remaining
010.0100
29.595
48.888
87.979
245.252
482.525

(Note: The data in this table is hypothetical and for illustrative purposes only. You will need to generate your own data based on your experiments.)

Signaling Pathways and Visualizations

This compound, as a derivative of chrysin, is likely to modulate similar signaling pathways involved in cell proliferation, survival, and inflammation. The following diagrams illustrate the potential impact of this compound on the PI3K/Akt and MAPK signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival and proliferation. Chrysin has been shown to inhibit this pathway, leading to apoptosis in cancer cells.[3][4][5]

PI3K_Akt_Pathway Potential Inhibition of PI3K/Akt Pathway by this compound GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 P PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Prenylchrysin This compound Prenylchrysin->PI3K Prenylchrysin->Akt

Caption: Potential inhibition of the PI3K/Akt signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Chrysin has been shown to modulate this pathway.[6][7]

MAPK_Pathway Potential Modulation of MAPK Pathway by this compound Stimulus External Stimuli (e.g., Stress, Growth Factors) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors Apoptosis Apoptosis ERK->Apoptosis Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Prenylchrysin This compound Prenylchrysin->MEK Prenylchrysin->ERK Stability_Workflow Workflow for Assessing this compound Stability Start Start Prepare_Stock Prepare this compound Stock Solution (in DMSO) Start->Prepare_Stock Spike_Media Spike Cell Culture Medium Prepare_Stock->Spike_Media Incubate Incubate under Standard Conditions Spike_Media->Incubate Collect_Samples Collect Aliquots at Different Time Points Incubate->Collect_Samples Prepare_Samples Prepare Samples for HPLC (Protein Precipitation) Collect_Samples->Prepare_Samples HPLC_Analysis HPLC Analysis Prepare_Samples->HPLC_Analysis Analyze_Data Analyze Data & Determine Degradation Rate HPLC_Analysis->Analyze_Data End End Analyze_Data->End

References

Technical Support Center: Enhancing the Yield of 8-Prenylchrysin from Natural Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to enhancing the yield of 8-prenylchrysin from natural extracts. It includes troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data summaries to address common challenges encountered during extraction and purification.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the extraction and purification of this compound.

Extraction Phase

  • Question: Why is my yield of this compound consistently low?

    Answer: Low yields of this compound can stem from several factors. Firstly, the choice of solvent is critical; due to the prenyl group, this compound is more lipophilic than its parent compound, chrysin. Therefore, solvents with moderate polarity, such as ethanol or methanol, often provide better results than highly polar solvents like pure water.[1] Secondly, inefficient cell wall disruption of the plant material can limit solvent access to the target compound. Ensure the plant material is finely ground to a particle size of less than 0.5 mm for optimal extraction.[2] Lastly, suboptimal extraction parameters, including temperature, time, and solid-to-solvent ratio, can significantly impact the yield. It is crucial to optimize these parameters for your specific plant material and extraction method.

  • Question: What is the optimal solvent for extracting this compound?

    Answer: The ideal solvent for this compound extraction depends on the natural source and the chosen extraction technique. Generally, a mixture of ethanol and water (e.g., 70-80% ethanol) is effective for extracting flavonoids.[2] For prenylated flavonoids like this compound, the addition of a less polar co-solvent might enhance solubility. It is recommended to perform small-scale pilot extractions with a range of solvents (e.g., methanol, ethanol, acetone, and their aqueous mixtures) to determine the most efficient one for your specific sample.

  • Question: How does the solid-to-solvent ratio affect the extraction yield?

    Answer: The solid-to-solvent ratio is a critical parameter in solid-liquid extraction. A lower ratio (i.e., more solvent) can increase the concentration gradient, which is the driving force for mass transfer, leading to a higher extraction yield.[3] However, an excessively high volume of solvent can lead to the dilution of the extract, increasing the energy and time required for solvent removal. A typical starting point for optimization is a ratio of 1:10 to 1:30 (w/v).[4]

  • Question: Can the extraction method itself lead to the degradation of this compound?

    Answer: Yes, certain extraction conditions can lead to the degradation of flavonoids. High temperatures and prolonged extraction times, often associated with conventional methods like Soxhlet extraction, can cause thermal degradation.[1] Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) are generally preferred as they can enhance extraction efficiency at lower temperatures and shorter durations, thus minimizing the risk of degradation.[2]

Purification Phase

  • Question: My crude extract is a complex mixture. How can I effectively isolate this compound?

    Answer: Flash column chromatography is a highly effective and rapid method for purifying moderately polar compounds like this compound from complex crude extracts.[5][6][7][8] By selecting an appropriate stationary phase (e.g., silica gel) and a suitable mobile phase system, you can achieve good separation. It is advisable to first perform thin-layer chromatography (TLC) to determine the optimal solvent system for the flash chromatography.

  • Question: I am observing peak tailing and poor resolution during HPLC analysis of my purified fractions. What could be the cause?

    Answer: Peak tailing and poor resolution in HPLC can be due to several factors. One common cause is the interaction of the analyte with active sites on the stationary phase. Adding a small amount of an acid, such as formic acid or acetic acid, to the mobile phase can help to protonate silanol groups on the silica-based column and reduce these unwanted interactions. Another potential issue is the presence of impurities that co-elute with your target compound. In this case, further optimization of the purification step, such as using a different stationary phase or a more selective mobile phase gradient in your flash chromatography, may be necessary.

  • Question: How can I confirm the identity and purity of my isolated this compound?

    Answer: The identity and purity of the isolated compound should be confirmed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector can be used for quantification and purity assessment by comparing the retention time and UV spectrum with a known standard of this compound. For structural confirmation, spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Quantitative Data Summary

The following tables summarize the impact of key extraction parameters on the yield of flavonoids, which can be used as a starting point for optimizing the extraction of this compound.

Table 1: Effect of Solvent-to-Solid Ratio on Flavonoid Yield

Solvent-to-Solid Ratio (mL/g)Extraction Yield (mg/g)Reference Plant Material
10:17.516Peanut Shells
20:1--
30:1--
40:19.263Peanut Shells
50:1--
60:16.128Peanut Shells

Data adapted from a study on flavonoid extraction from peanut shells. The trend indicates that increasing the solvent-to-solid ratio generally improves yield up to an optimal point, after which the yield may decrease.[9]

Table 2: Effect of Extraction Temperature on Flavonoid Yield

Temperature (°C)Total Phenolic Content (mg GAE/g)Total Flavonoid Content (mg CE/100g DW)Reference Plant Material
30~600~1500Phyllanthus niruri
40~700~1700Phyllanthus niruri
50~750~1800Phyllanthus niruri
60~780~1900Phyllanthus niruri

Data adapted from a study on Phyllanthus niruri. The yield of both total phenolics and flavonoids generally increases with temperature up to a certain point. It is important to note that excessively high temperatures can lead to degradation.[3]

Table 3: Effect of Extraction Time on Flavonoid Yield

Extraction Time (min)Total Anthocyanin Content (mg/L)Reference Plant Material
10~120Hibiscus sabdariffa L.
20~140Hibiscus sabdariffa L.
30~158Hibiscus sabdariffa L.
40~155Hibiscus sabdariffa L.
50~150Hibiscus sabdariffa L.
60~145Hibiscus sabdariffa L.

Data adapted from a study on anthocyanin extraction. The yield generally increases with time up to an optimal duration, after which it may plateau or even decrease due to potential degradation.[10]

Experimental Protocols

1. Ultrasound-Assisted Extraction (UAE) of this compound

This protocol describes a general procedure for the extraction of this compound from a powdered plant material using an ultrasonic bath.

  • Materials:

    • Dried and finely powdered plant material (particle size <0.5 mm)

    • Extraction solvent (e.g., 80% ethanol in water)

    • Ultrasonic bath with temperature control

    • Filter paper

    • Rotary evaporator

  • Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 10 g).

    • Add the plant material to an Erlenmeyer flask.

    • Add the extraction solvent at a predetermined solid-to-solvent ratio (e.g., 1:20 w/v).

    • Place the flask in the ultrasonic bath.

    • Set the desired extraction temperature (e.g., 50°C) and time (e.g., 30 minutes).

    • After sonication, filter the mixture through filter paper to separate the extract from the solid residue.

    • Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

    • The resulting crude extract can be used for further purification.

2. Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines a general method for extracting this compound using a microwave extraction system.

  • Materials:

    • Dried and finely powdered plant material

    • Extraction solvent (e.g., 70% methanol in water)

    • Microwave extraction system with temperature and power control

    • Centrifuge

    • Syringe filter (0.45 µm)

  • Procedure:

    • Weigh a specific amount of the powdered plant material (e.g., 1 g) and place it into a microwave extraction vessel.

    • Add the extraction solvent at the desired solid-to-solvent ratio (e.g., 1:25 w/v).

    • Seal the vessel and place it in the microwave extractor.

    • Set the microwave power (e.g., 500 W), temperature (e.g., 80°C), and extraction time (e.g., 15 minutes).

    • After the extraction is complete, allow the vessel to cool to room temperature.

    • Centrifuge the mixture to pellet the solid residue.

    • Filter the supernatant through a 0.45 µm syringe filter to obtain the crude extract.

3. Flash Column Chromatography for Purification of this compound

This protocol provides a general guideline for purifying this compound from a crude extract using flash chromatography.

  • Materials:

    • Crude extract containing this compound

    • Silica gel (for flash chromatography)

    • Solvents for the mobile phase (e.g., a gradient of ethyl acetate in hexane)

    • Flash chromatography column and system

    • Thin-layer chromatography (TLC) plates and developing chamber

    • Collection tubes

  • Procedure:

    • TLC Analysis: Develop a TLC method to determine the optimal solvent system for separating this compound from other components in the crude extract. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for this compound.

    • Column Packing: Pack the flash chromatography column with silica gel using the chosen solvent system as the eluent.

    • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it onto the packed column.

    • Elution: Begin the elution process with the initial mobile phase. If a gradient elution is required, gradually increase the polarity of the mobile phase according to the TLC results.

    • Fraction Collection: Collect fractions of the eluate in separate tubes.

    • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified this compound.

    • Pooling and Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

The following diagrams illustrate the experimental workflows and logical relationships described in this guide.

experimental_workflow cluster_extraction Extraction Phase cluster_purification Purification Phase cluster_analysis Analysis Phase start Start: Plant Material prep Sample Preparation (Grinding) start->prep extraction Extraction (UAE or MAE) prep->extraction filtration Filtration/ Centrifugation extraction->filtration concentration Solvent Removal (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract tlc TLC Analysis crude_extract->tlc flash_chrom Flash Column Chromatography tlc->flash_chrom fraction_collection Fraction Collection flash_chrom->fraction_collection fraction_analysis Fraction Analysis (TLC) fraction_collection->fraction_analysis pooling Pooling Pure Fractions fraction_analysis->pooling final_concentration Solvent Removal pooling->final_concentration pure_compound Purified this compound final_concentration->pure_compound hplc HPLC-UV pure_compound->hplc ms MS pure_compound->ms nmr NMR pure_compound->nmr final_product Characterized Product

Caption: Experimental workflow for enhancing the yield of this compound.

troubleshooting_yield cluster_extraction_params Extraction Parameters cluster_sample_prep Sample Preparation cluster_degradation Compound Degradation start Low this compound Yield solvent Suboptimal Solvent? start->solvent ratio Incorrect Solid: Solvent Ratio? start->ratio time_temp Inadequate Time/ Temperature? start->time_temp method Inefficient Extraction Method? start->method grinding Insufficient Grinding? start->grinding material_quality Poor Quality Raw Material? start->material_quality thermal Thermal Degradation? start->thermal storage Improper Storage of Extract? start->storage solution1 solution1 solvent->solution1 Optimize solvent polarity (e.g., 70-80% ethanol) solution2 solution2 ratio->solution2 Optimize ratio (e.g., 1:10 to 1:30 w/v) solution3 solution3 time_temp->solution3 Optimize temperature and duration (e.g., 50°C, 30 min for UAE) solution4 solution4 method->solution4 Consider UAE or MAE over conventional methods solution5 solution5 grinding->solution5 Ensure fine powder (<0.5 mm) solution6 solution6 material_quality->solution6 Verify source and quality of plant material solution7 solution7 thermal->solution7 Use lower temperatures and shorter extraction times solution8 solution8 storage->solution8 Store extract in a cool, dark, and inert environment

Caption: Troubleshooting guide for low this compound yield.

References

Purity assessment issues with synthetic 8-prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for synthetic 8-prenylchrysin (5,7-dihydroxy-8-(3-methylbut-2-enyl)-2-phenylchromen-4-one). This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the purity assessment of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in a synthetically prepared sample of this compound?

A1: Impurities in synthetic this compound typically arise from the reaction process and subsequent purification steps. They can be categorized as follows:

  • Starting Materials: Residual unreacted chrysin.

  • Isomeric By-products: The most common isomeric impurity is 6-prenylchrysin, formed by prenylation at the C-6 position instead of the C-8 position. Di-prenylated chrysin (6,8-diprenylchrysin) can also occur if the reaction is not carefully controlled.

  • Reagent-Related Impurities: Residual prenylating agents or catalysts used during synthesis.

  • Degradation Products: Prenylated flavonoids can be susceptible to oxidation or cleavage of the prenyl group under harsh analytical conditions or improper storage.

  • Residual Solvents: Solvents used in the synthesis and purification process may be present in the final product.

Q2: Which analytical technique is most effective for routine purity assessment of this compound?

A2: For routine analysis, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most effective and widely used method. It provides excellent resolution for separating this compound from its common impurities, particularly the 6-prenyl isomer, and allows for accurate quantification. For more detailed structural confirmation and identification of unknown impurities, coupling HPLC with Mass Spectrometry (LC-MS) is recommended.

Q3: How can I distinguish this compound from its isomer, 6-prenylchrysin, using analytical methods?

A3: Distinguishing between these C-prenylated isomers requires high-resolution techniques:

  • HPLC: A well-optimized RP-HPLC method can chromatographically separate the two isomers. Due to slight differences in polarity, they will exhibit different retention times.

  • LC-MS/MS: Tandem mass spectrometry is a powerful tool for differentiation. During fragmentation, 8-prenylated flavonoids are typically less prone to losing the C4H8 (56 Da) moiety from the prenyl group compared to their 6-prenylated counterparts.[1][2] By analyzing the ratio of the parent ion to the [M+H-56]⁺ fragment, the isomers can be distinguished. The 6-prenyl isomer will show a much higher relative abundance of the fragment that has lost the C4H8 group.[2]

  • NMR Spectroscopy: 1D and 2D NMR can provide definitive structural evidence. The proton on the A-ring (H-6) will have a distinct chemical shift and coupling pattern in this compound compared to the H-8 proton in 6-prenylchrysin.

Q4: How should I store synthetic this compound to maintain its purity?

A4: To prevent degradation, this compound should be stored as a solid in a tightly sealed container, protected from light and air. For long-term storage, it is recommended to keep it at -20°C. If stored in solution, use a non-reactive solvent like DMSO and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Purity Analysis Workflow

The following diagram illustrates a standard workflow for the comprehensive purity assessment of a new batch of synthetic this compound.

G cluster_0 Purity Assessment Workflow for Synthetic this compound A Receive Synthetic This compound Sample B Visual Inspection (Color, Appearance) A->B C Primary Purity Screen: RP-HPLC-UV B->C D Purity > 95%? C->D E Identity Confirmation: LC-MS/MS D->E Yes J Troubleshoot & Repurify D->J No F Correct Mass and Fragmentation? E->F G Structural Confirmation: 1H and 13C NMR F->G Yes F->J No H Data Consistent with Structure? G->H I Sample Passes QC (Release for Experimentation) H->I Yes H->J No J->C Re-analyze

A standard workflow for quality control of synthetic this compound.

Troubleshooting Guides

Issue: Unexpected Peaks in HPLC Chromatogram

You observe additional peaks in your RP-HPLC analysis besides the main this compound peak.

G cluster_0 Troubleshooting Unexpected HPLC Peaks Start Unexpected Peak(s) Observed in HPLC CheckBlank Inject a Solvent Blank. Is the peak present? Start->CheckBlank SourceSolvent Source: Solvent, System Contamination, or Carryover. CheckBlank->SourceSolvent Yes CheckStd Inject Chrysin Standard. Does RT match? CheckBlank->CheckStd No SourceChrysin Source: Unreacted Chrysin Starting Material. CheckStd->SourceChrysin Yes RunLCMS Analyze sample with LC-MS/MS. CheckStd->RunLCMS No CheckMass Does mass match an expected isomer or byproduct (See Table 1)? RunLCMS->CheckMass SourceIsomer Source: Isomeric Impurity (e.g., 6-prenylchrysin) or Di-prenylated product. CheckMass->SourceIsomer Yes SourceUnknown Source: Unknown byproduct or degradation product. Requires full characterization. CheckMass->SourceUnknown No

A decision tree for identifying sources of unexpected HPLC peaks.
Issue: Ambiguous LC-MS/MS Results

You have detected a peak with the correct mass for prenylchrysin (m/z 323.13 [M+H]⁺) but are unsure if it is the C-8 or C-6 isomer.

  • Action: Analyze the MS/MS fragmentation pattern. Induce fragmentation of the parent ion (m/z 323.13) and compare the relative intensities of the parent ion and the fragment ion at m/z 267.10 ([M+H-C4H8]⁺).

  • Interpretation:

    • High m/z 323.13 / Low m/z 267.10 ratio: The parent ion is the base peak or has very high relative abundance, while the fragment from the loss of C4H8 is minor. This pattern is characteristic of This compound .[1][2]

    • Low m/z 323.13 / High m/z 267.10 ratio: The fragment ion from the loss of C4H8 is the base peak or has very high relative abundance. This pattern strongly suggests the presence of 6-prenylchrysin .[1][2]

Issue: Extraneous Signals in ¹H NMR Spectrum

Your ¹H NMR spectrum shows more signals than expected for pure this compound.

  • Check for Residual Solvents: Compare observed singlet peaks to known chemical shifts of common lab solvents (e.g., Acetone at ~2.17 ppm, Dichloromethane at ~5.30 ppm in CDCl₃).

  • Look for Unreacted Chrysin: Check for the characteristic H-6 and H-8 signals of chrysin, which appear as doublets around 6.2-6.5 ppm.[3] The absence of the complex signals associated with the prenyl group would also be indicative.

  • Identify Isomeric Impurities: The presence of 6-prenylchrysin will result in a second set of flavonoid and prenyl signals, slightly shifted from the this compound signals. The aromatic proton signal for H-8 in the 6-prenyl isomer will differ from the H-6 signal in the 8-prenyl isomer.

  • Check for Grease: Broad, poorly defined signals around 1.2-1.4 ppm can indicate silicone grease contamination from glassware.

Data & Protocols

Table 1: Common Impurities and Their Mass Spectrometry Data
Compound NameMolecular FormulaExact Mass[M+H]⁺ (m/z)Key MS/MS Fragment
This compound C₂₀H₁₈O₄322.12323.13267.10 ([M+H-C₄H₈]⁺, low intensity)
6-PrenylchrysinC₂₀H₁₈O₄322.12323.13267.10 ([M+H-C₄H₈]⁺, high intensity)
ChrysinC₁₅H₁₀O₄254.06255.06153.02, 121.03
6,8-DiprenylchrysinC₂₅H₂₆O₄390.18391.19335.16 ([M+H-C₄H₈]⁺)
Table 2: Reference ¹H and ¹³C NMR Data for Chrysin Backbone

Note: This data is for the parent compound, chrysin. The addition of a prenyl group at C-8 will cause shifts to adjacent carbons and protons. This table serves as a baseline for identifying the core structure. Data reported in DMSO-d₆.

Position¹³C Shift (ppm)¹H Shift (ppm)Multiplicity
2163.2--
3105.26.92s
4181.9--
4a104.1--
5161.5--
699.16.22d
7164.5--
894.26.51d
8a157.5--
1'130.8--
2', 6'126.48.05m
3', 5'129.27.58m
4'132.17.58m
Protocol: General RP-HPLC Method for Purity Analysis

This method serves as a starting point and may require optimization for your specific system and sample.

  • Column: C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 40% B

    • 5-25 min: 40% to 95% B

    • 25-28 min: 95% B

    • 28-30 min: 95% to 40% B

    • 30-35 min: 40% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Dissolve sample in Methanol or DMSO to a concentration of 1 mg/mL.

Protocol: LC-MS/MS Analysis for Isomer Differentiation
  • LC Conditions: Use the HPLC method described above.

  • Mass Spectrometer: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Scan Mode:

    • Full Scan: Scan from m/z 100 to 500 to detect all potential ions.

    • MS/MS (Product Ion Scan): Isolate the precursor ion m/z 323.13 and fragment using a suitable collision energy (e.g., 20-35 eV).

  • Data Analysis: Examine the resulting spectrum for the parent ion (m/z 323.13) and the key fragment (m/z 267.10). Compare their relative intensities as described in the troubleshooting guide.

Appendix: Relevant Signaling Pathway

Chrysin, the parent flavonoid of this compound, is known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[4][5][6][7] The added prenyl group on this compound may enhance this activity. This diagram shows the generally accepted pathway and the putative point of inhibition.

G cluster_0 Inhibition of NF-κB Signaling by this compound Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor TNFR Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB p50/p65-IκBα (Inactive) IKK->IkB phosphorylates pIkB p50/p65-P-IκBα IkB->pIkB Proteasome Proteasomal Degradation of IκBα pIkB->Proteasome NFkB p50/p65 (Active NF-κB) Proteasome->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (ICAM-1, VCAM-1, COX-2) Nucleus->Transcription initiates Inhibitor This compound Inhibitor->IKK inhibits

This compound may inhibit inflammation by blocking IKK activation.

References

Technical Support Center: Optimizing Dosage of 8-Prenylchrysin for Cell-Based Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of 8-prenylchrysin for their cell-based experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a prenylated derivative of chrysin, a natural flavonoid. While specific data on this compound is limited, the parent compound chrysin has been shown to exhibit anti-cancer properties through various mechanisms. These include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt and NF-κB pathways.[1][2][3][4][5][6] The addition of a prenyl group can potentially enhance the biological activity of chrysin.

Q2: What is a recommended starting concentration for this compound in cell-based assays?

There is limited specific data available for the IC50 values of this compound in various cancer cell lines. However, based on studies of chrysin and its other derivatives, a starting range of 1 µM to 100 µM is recommended for initial screening experiments.[7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I dissolve this compound for my experiments?

Like many flavonoids, this compound is expected to have low aqueous solubility.[9][10] The recommended solvent is dimethyl sulfoxide (DMSO). Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For cell culture experiments, the final concentration of DMSO in the media should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Q4: What should I use as a vehicle control?

A vehicle control is essential in any experiment involving a dissolved compound. For this compound dissolved in DMSO, the vehicle control should be cell culture medium containing the same final concentration of DMSO as used in the experimental wells.

Q5: How can I assess the effect of this compound on cell viability?

A common method to assess cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13][14][15] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Other viability assays include the XTT, MTS, and resazurin assays.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Precipitation of this compound in cell culture medium. Low aqueous solubility of the compound.- Ensure the final DMSO concentration is sufficient to keep the compound in solution, but not high enough to be toxic to the cells (typically <0.5%).- Prepare fresh dilutions from the DMSO stock for each experiment.- Briefly vortex or sonicate the diluted solution before adding it to the cell culture plate.
High background in MTT or other viability assays. Interference from the compound or phenol red in the medium.- Include a "no-cell" control with medium and this compound to measure any background absorbance.- Use phenol red-free medium for the assay.
Inconsistent results between experiments. - Variation in cell seeding density.- Inaccurate pipetting.- Instability of the compound in solution.- Ensure a consistent cell seeding density across all plates and experiments.- Use calibrated pipettes and proper pipetting techniques.- Prepare fresh dilutions of this compound for each experiment.
No significant effect of this compound on cell viability. - The tested concentrations are too low.- The cell line is resistant to the compound.- The incubation time is too short.- Increase the concentration range of this compound.- Test the compound on different cell lines.- Increase the incubation time (e.g., 48 or 72 hours).

Data Presentation

Table 1: Reported IC50 Values for Chrysin and its Derivatives in Various Cancer Cell Lines

Disclaimer: The following data is for chrysin and its derivatives, as specific IC50 values for this compound are not widely available. This table should be used as a reference for designing initial dose-response experiments for this compound.

CompoundCell LineIC50 (µM)Reference
ChrysinU937 (Leukemia)16[8]
ChrysinKYSE-510 (Esophageal)63[8]
ChrysinPC-3 (Prostate)100[8]
5,7-dihydroxy-8-nitrochrysinSGC-7901 (Gastric)4.14[8]
Chrysin Derivative 7HCT116 (Colon)1.56[7]
Chrysin Derivative 12A549 (Lung)7.99[7]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound from your DMSO stock in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualization

Below are diagrams illustrating key concepts related to the use of this compound in cell-based experiments.

G cluster_0 Experimental Workflow for Dosage Optimization A Prepare this compound Stock (in DMSO) C Serial Dilution of Compound A->C B Seed Cells in 96-well Plate D Treat Cells (24, 48, 72h) B->D C->D E Perform Cell Viability Assay (e.g., MTT) D->E F Determine IC50 Value E->F

Experimental workflow for optimizing this compound dosage.

G cluster_1 Troubleshooting Logic Start Inconsistent Results? Check_Seeding Check Cell Seeding Density Start->Check_Seeding Yes Check_Pipetting Verify Pipetting Accuracy Check_Seeding->Check_Pipetting Fresh_Dilutions Use Fresh Compound Dilutions Check_Pipetting->Fresh_Dilutions Rerun Rerun Experiment Fresh_Dilutions->Rerun

A simple troubleshooting decision tree for inconsistent results.

G cluster_2 Simplified PI3K/Akt Signaling Pathway Chrysin Chrysin (and potentially this compound) PI3K PI3K Chrysin->PI3K Inhibits Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes

Inhibitory effect of chrysin on the PI3K/Akt pathway.

G cluster_3 Simplified NF-κB Signaling Pathway Chrysin Chrysin (and potentially this compound) IKK IKK Chrysin->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Inflammation Inflammation & Cell Survival NFkB->Inflammation Promotes

Inhibitory effect of chrysin on the NF-κB pathway.

References

Cell viability problems with high concentrations of 8-prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues with high concentrations of 8-prenylchrysin.

Troubleshooting Guides

This section addresses common problems observed during in vitro experiments with this compound, offering potential causes and solutions.

Issue 1: Higher-than-expected cytotoxicity at low to moderate concentrations.

Potential CauseRecommended Solution
Compound purity and stability: Impurities or degradation products may exhibit higher toxicity.- Verify the purity of the this compound stock using techniques like HPLC. - Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. Store stock solutions in small aliquots at -20°C or -80°C, protected from light.
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to cells at the final concentration used.- Ensure the final solvent concentration in the culture medium is non-toxic (typically ≤ 0.1% v/v for DMSO). - Run a solvent control experiment (cells treated with the highest concentration of the solvent alone) to assess its effect on cell viability.
Incorrect compound concentration: Errors in calculation or dilution can lead to unintended high concentrations.- Double-check all calculations for stock solution preparation and serial dilutions. - Use calibrated pipettes and ensure proper mixing at each dilution step.
Cell line sensitivity: The specific cell line being used may be particularly sensitive to this compound.- Review literature for reported IC50 values of this compound or similar compounds on your cell line. - Perform a dose-response experiment with a wider range of concentrations to determine the optimal working range for your specific cell line.

Issue 2: Inconsistent or non-reproducible cell viability results.

Potential CauseRecommended Solution
Cell handling and seeding variability: Inconsistent cell numbers or uneven distribution in multi-well plates can lead to variable results.- Ensure a single-cell suspension before seeding by gentle pipetting or passing through a cell strainer. - Use a hemocytometer or automated cell counter for accurate cell counting. - Mix the cell suspension between seeding each plate to maintain a uniform cell density. - Avoid "edge effects" by not using the outer wells of the plate or by filling them with sterile PBS or media.
Assay interference: this compound, as a flavonoid, may interfere with the chemistry of certain viability assays (e.g., MTT reduction).[1]- Test for direct reduction of the assay reagent by this compound in a cell-free system. - Consider using an alternative viability assay that measures a different cellular parameter, such as ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release or Trypan Blue exclusion).[1]
Variable incubation times: Inconsistent exposure times to this compound or the viability assay reagent can affect results.- Use a precise timer for all incubation steps. - For multi-plate experiments, stagger the addition of reagents to ensure consistent incubation times across all plates.
Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact cell health and experimental outcomes.- Regularly test cell cultures for mycoplasma contamination. - Practice sterile cell culture techniques.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cell death induced by high concentrations of this compound?

High concentrations of this compound, similar to its parent compound chrysin, primarily induce apoptosis (programmed cell death).[2] This is often preceded by an increase in intracellular Reactive Oxygen Species (ROS), which can trigger cellular damage and initiate apoptotic signaling pathways.[2] At very high concentrations, necrosis may also occur.[3]

Q2: Which signaling pathways are known to be affected by high concentrations of chrysin and potentially this compound?

Studies on chrysin have shown that high concentrations can modulate key signaling pathways involved in cell survival and proliferation. These include:

  • Inhibition of the PI3K/Akt/mTOR pathway: This is a critical pro-survival pathway, and its inhibition by chrysin promotes apoptosis.

  • Modulation of the MAPK pathway: Chrysin has been shown to affect the components of the Mitogen-Activated Protein Kinase (MAPK) pathway, such as ERK, JNK, and p38, which are involved in regulating apoptosis and cell stress responses.

Q3: How can I differentiate between apoptosis and necrosis in my experiments?

A common method is to use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Annexin V-positive / PI-negative cells: Early apoptotic cells.

  • Annexin V-positive / PI-positive cells: Late apoptotic or necrotic cells.

  • Annexin V-negative / PI-positive cells: Primarily necrotic cells.

Q4: Are there any known IC50 values for this compound?

Specific IC50 values for this compound are not widely reported in the literature. However, data for the structurally similar compound, 8-prenylnaringenin, and the parent compound, chrysin, can provide an estimated range of effective concentrations.

Quantitative Data Summary

Due to limited direct data on this compound, the following tables summarize the cytotoxic effects of chrysin and 8-prenylnaringenin on various cancer cell lines. This data can be used as a reference for designing initial dose-response experiments.

Table 1: IC50 Values for Chrysin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HeLaCervical Cancer14.2[4]
U937Leukemia16[4]
U87-MGMalignant Glioma~100[4]
SGC-7901Gastric Carcinoma40.56[4]

Table 2: IC50 Values for 8-Prenylnaringenin in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/ml)Incubation Time (h)Reference
HCT-116Colorectal Cancer56.6824[5]
HCT-116Colorectal Cancer23.8348[5]
HCT-116Colorectal Cancer19.9172[5]

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is adapted for assessing the cytotoxic effects of flavonoids.

  • Materials:

    • Cells of interest

    • Complete culture medium

    • 96-well plates

    • This compound stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Include a vehicle control (medium with the highest concentration of DMSO used).

    • Remove the old medium and treat the cells with various concentrations of this compound.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

2. Detection of Apoptosis by Annexin V/PI Staining

  • Materials:

    • Cells treated with this compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Cold PBS

    • Flow cytometer

  • Procedure:

    • Induce apoptosis by treating cells with the desired concentrations of this compound for the appropriate time. Include untreated and vehicle-treated controls.

    • Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

3. Measurement of Intracellular ROS using DCFH-DA

  • Materials:

    • Cells treated with this compound

    • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) stock solution (in DMSO)

    • Serum-free medium

    • PBS

    • Fluorescence microscope or plate reader

  • Procedure:

    • Seed cells in a suitable plate (e.g., 96-well black plate with a clear bottom for plate reader analysis).

    • Treat cells with this compound for the desired time. Include a positive control (e.g., H2O2) and an untreated control.

    • Remove the treatment medium and wash the cells once with PBS.

    • Load the cells with 10-20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

    • Remove the DCFH-DA solution and wash the cells twice with PBS.

    • Add PBS or medium to the wells.

    • Measure the fluorescence intensity using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm) or visualize under a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathways Involved in this compound Induced Cytotoxicity

G cluster_0 This compound Treatment cluster_1 Cellular Response This compound This compound ROS ↑ Intracellular ROS This compound->ROS induces PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt inhibits MAPK MAPK Pathway (ERK, JNK, p38) This compound->MAPK modulates ROS->MAPK activates Apoptosis Apoptosis ROS->Apoptosis triggers PI3K_Akt->Apoptosis suppresses MAPK->Apoptosis regulates Cell_Viability ↓ Cell Viability Apoptosis->Cell_Viability leads to

Caption: Signaling pathways affected by high concentrations of this compound.

Experimental Workflow for Assessing Cell Viability

G start Start: Cell Seeding treatment Treatment with This compound start->treatment incubation Incubation (24-72h) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay data_analysis Data Analysis: Calculate % Viability viability_assay->data_analysis end End: Results data_analysis->end

Caption: General workflow for cell viability experiments.

Logical Flow for Troubleshooting Inconsistent Results

G start Inconsistent Results check_cells Check Cell Health & Seeding Density start->check_cells check_compound Verify Compound (Purity, Concentration) start->check_compound check_assay Evaluate Assay (Interference, Protocol) start->check_assay check_controls Review Controls (Vehicle, Positive) start->check_controls resolve Problem Resolved check_cells->resolve check_compound->resolve check_assay->resolve check_controls->resolve

Caption: Troubleshooting logic for inconsistent cell viability data.

References

Technical Support Center: Refining HPLC Separation of 8-Prenylchrysin and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic separation of 8-prenylchrysin and its isomers. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during HPLC method development and analysis. Here you will find troubleshooting guides and frequently asked questions to assist in achieving optimal separation and accurate quantification.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC separation of this compound and its isomers.

Question: Why am I seeing poor resolution between this compound and its isomers?

Answer:

Poor resolution between closely eluting isomers is a common challenge. Several factors can contribute to this issue. The resolution in HPLC is influenced by column efficiency, selectivity, and retention factor. To improve the separation, consider the following strategies:

  • Optimize the Mobile Phase:

    • Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) in the mobile phase will increase retention times and may improve resolution.

    • Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter selectivity due to different interactions with the analyte and stationary phase.

    • pH Adjustment: The pH of the mobile phase can influence the ionization state of the analytes, which in turn affects their retention and selectivity. Experimenting with a suitable buffer and adjusting the pH may enhance separation.

  • Modify Stationary Phase Chemistry:

    • If you are using a standard C18 column, consider switching to a different stationary phase that can offer alternative selectivities. Phenyl-hexyl or biphenyl phases, for instance, can provide π-π interactions that may be beneficial for separating aromatic isomers.

  • Adjust Chromatographic Conditions:

    • Temperature: Lowering the column temperature can sometimes increase resolution, although it may also lead to broader peaks and higher backpressure. Conversely, increasing the temperature can improve efficiency and peak shape.

    • Flow Rate: Reducing the flow rate can increase the number of theoretical plates and improve resolution, but it will also increase the analysis time.

  • Column Parameters:

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases efficiency and, consequently, resolution.

    • Column Length: A longer column provides more theoretical plates, which can lead to better separation.

Experimental Protocol: Mobile Phase Optimization for Isomer Separation

  • Initial Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a shallow gradient (e.g., 50-70% B over 30 minutes)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at the λmax of this compound (e.g., 268 nm)

    • Injection Volume: 10 µL

  • Optimization Steps:

    • Gradient Modification: If co-elution occurs, flatten the gradient around the elution time of the isomers to increase the separation window.

    • Isocratic Hold: Introduce an isocratic hold at a mobile phase composition that provides the best initial separation of the isomers.

    • Solvent Swap: Replace Acetonitrile with Methanol as Mobile Phase B and re-run the gradient to observe changes in selectivity.

    • pH Study: Prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using a suitable buffer (e.g., phosphate or acetate buffer) to assess the impact on resolution.

Question: My this compound peak is tailing. What are the causes and how can I fix it?

Answer:

Peak tailing, where the peak is asymmetrical with a broader second half, is a frequent issue in HPLC. It can negatively impact resolution and the accuracy of integration. The primary causes include:

  • Secondary Interactions: Strong interactions between basic analytes and acidic residual silanol groups on the silica-based stationary phase are a common cause of tailing.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

  • Column Contamination or Degradation: A contaminated guard column or a void in the packing material of the analytical column can cause peak shape issues.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to tailing.

Troubleshooting Steps for Peak Tailing:

Potential Cause Recommended Solution
Secondary Silanol Interactions Use an end-capped column or a column with a base-deactivated stationary phase.Add a competitive base (e.g., triethylamine) to the mobile phase in low concentrations (0.1-0.5%).Lower the mobile phase pH to protonate the silanol groups and reduce interaction.
Column Overload Reduce the sample concentration or the injection volume.
Column Contamination/Degradation Replace the guard column.Flush the analytical column with a strong solvent.If the problem persists, replace the analytical column.
Mobile Phase pH Issues Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.

Question: I am observing peak fronting for my isomer peaks. What does this indicate?

Answer:

Peak fronting is characterized by an asymmetric peak that is broader in the first half and narrower in the second. This issue can arise from:

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase or if the injection solvent is significantly stronger than the mobile phase, it can cause fronting.

  • Column Overload (Concentration): Injecting a sample that is too concentrated can lead to this type of peak distortion.

  • Column Collapse: A sudden physical change in the column bed, potentially due to extreme pH or temperature, can result in fronting.

Solutions for Peak Fronting:

Potential Cause Recommended Solution
Poor Sample Solubility Dissolve the sample in the initial mobile phase.Reduce the injection volume or dilute the sample.
Concentration Overload Dilute the sample to a lower concentration.
Column Collapse Ensure the mobile phase pH and temperature are within the column's recommended operating range. If collapse is suspected, the column will likely need to be replaced.

Frequently Asked Questions (FAQs)

Q1: Should I use isocratic or gradient elution for separating this compound and its isomers?

A1: For separating a complex mixture containing compounds with a wide range of polarities, such as a crude extract, gradient elution is generally preferred. A gradient allows for the elution of both weakly and strongly retained compounds in a reasonable time with good peak shape. For separating very similar isomers that elute closely together, a very shallow gradient or even an isocratic method might provide better resolution once the optimal mobile phase composition has been determined. Isocratic elution is simpler and can be more reproducible.

Comparison of Elution Modes:

Factor Isocratic Elution Gradient Elution
Mobile Phase Composition Constant throughout the run.Changes during the run.
Best For Simple mixtures, quality control, separating closely eluting compounds once optimized.Complex mixtures with a wide range of polarities.
Advantages Simple, reproducible, stable baseline.Shorter analysis times for complex samples, improved peak shape for late-eluting compounds.
Disadvantages Can lead to long run times and broad peaks for strongly retained compounds.Requires column re-equilibration, potential for baseline drift.

Q2: What type of HPLC column is best suited for separating prenylated flavonoids like this compound?

A2: A reversed-phase C18 column is a good starting point for the separation of most flavonoids. These columns are versatile and widely available. For challenging isomer separations, consider columns with alternative selectivities:

  • Phenyl-Hexyl or Biphenyl Phases: These can provide beneficial π-π interactions with the aromatic rings of the flavonoids, potentially enhancing the separation of isomers.

  • Superficially Porous Particle (SPP) or Core-Shell Columns: These columns offer higher efficiency and can lead to sharper peaks and better resolution compared to fully porous particle columns of the same dimension.

Q3: How can I confirm the identity of the separated isomeric peaks?

A3: While HPLC with UV detection can separate the isomers, it cannot definitively identify them. For structural confirmation, you will need to couple the HPLC system to a mass spectrometer (LC-MS). Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that help in the structural elucidation and differentiation of the isomers.

Q4: My baseline is noisy. What are the common causes?

A4: A noisy baseline can interfere with the detection and quantification of low-concentration analytes. Common causes include:

  • Air bubbles in the system: Degas the mobile phase thoroughly and purge the pump.

  • Contaminated mobile phase or detector cell: Use high-purity solvents and flush the detector cell.

  • Pump issues: Worn pump seals or faulty check valves can cause pressure fluctuations and a noisy baseline.

  • Detector lamp failure: An aging detector lamp can lead to increased noise.

Visual Guides

Experimental Workflow for HPLC Method Development

HPLC Method Development Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation start Define Separation Goal (e.g., Isomer Resolution) sample_prep Prepare Standard Solutions of this compound & Isomers start->sample_prep mobile_phase_prep Prepare Mobile Phases (e.g., A: 0.1% FA in H2O, B: ACN) sample_prep->mobile_phase_prep initial_run Perform Initial Gradient Run (e.g., 10-90% B over 40 min) mobile_phase_prep->initial_run eval1 Evaluate Chromatogram: - Peak Shape - Resolution initial_run->eval1 mobile_phase_opt Optimize Mobile Phase: - Gradient Slope - Solvent Type (ACN vs. MeOH) - pH eval1->mobile_phase_opt Poor Resolution column_opt Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) eval1->column_opt Co-elution final_method Final Optimized Method eval1->final_method Good Separation other_params Adjust Flow Rate & Temperature mobile_phase_opt->other_params column_opt->initial_run other_params->initial_run validation Method Validation: - Linearity - Precision - Accuracy final_method->validation

Caption: A logical workflow for developing an HPLC method for isomer separation.

Troubleshooting Logic for Poor Peak Resolution

Troubleshooting Poor Resolution start Problem: Poor Peak Resolution check_efficiency Are peaks broad? start->check_efficiency check_selectivity Are peaks overlapping? check_efficiency->check_selectivity No efficiency_solutions Improve Efficiency: - Use smaller particle size column - Increase column length - Decrease flow rate check_efficiency->efficiency_solutions Yes check_retention Are peaks eluting too early? check_selectivity->check_retention No selectivity_solutions Improve Selectivity: - Change mobile phase organic solvent - Adjust mobile phase pH - Change column stationary phase check_selectivity->selectivity_solutions Yes retention_solutions Increase Retention: - Decrease organic solvent % in mobile phase (RP-HPLC) check_retention->retention_solutions Yes end_node Re-evaluate Separation check_retention->end_node No, resolution is good efficiency_solutions->end_node selectivity_solutions->end_node retention_solutions->end_node

Caption: A decision tree for troubleshooting poor peak resolution in HPLC.

Validation & Comparative

8-Prenylchrysin Demonstrates Enhanced Bioactivity Over Chrysin in Key Therapeutic Areas

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of 8-prenylchrysin and its parent compound, chrysin, reveals that the addition of a prenyl group at the 8-position significantly enhances several key bioactivities. Experimental data indicates that this compound is a more potent anti-inflammatory and potentially a more effective anticancer agent. While both compounds exhibit antioxidant and neuroprotective properties, direct quantitative comparisons in these areas are less clear-cut, highlighting a need for further research.

This guide provides a detailed comparison of the bioactivities of this compound and chrysin, presenting available quantitative data, outlining experimental methodologies, and illustrating key biological pathways. This information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these flavonoids.

Superior Anti-inflammatory and Anticancer Potential of this compound

The prenylation of chrysin at the 8-position has been shown to significantly boost its therapeutic potential, particularly in the realms of anti-inflammatory and anticancer activities. The increased lipophilicity of this compound is thought to enhance its ability to cross cellular membranes and interact with intracellular targets.

Quantitative Comparison of Bioactivities
BioactivityCompoundAssayCell LineIC50 ValueReference
Anti-inflammatory This compoundCOX-2 Inhibition-6.76 μM[1]
ChrysinCOX-2 Inhibition-18.48 μM[1]
Anticancer ChrysinMTT AssayMCF-797.86 μM[2]
ChrysinMTT AssayMCF-748.5 ± 1.6 µM[3]
Antioxidant ChrysinDPPH Radical Scavenging-0.5 mg/mL[4]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Detailed Experimental Methodologies

The following are detailed protocols for the key experiments cited in the comparison of this compound and chrysin.

Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in inflammation.

Protocol:

  • The reaction mixture contains a buffer solution, heme, and the COX-2 enzyme.

  • The test compound (this compound or chrysin) is added to the mixture and pre-incubated.

  • Arachidonic acid, the substrate for COX-2, is added to initiate the reaction.

  • The reaction is stopped after a specific time by adding a stopping agent.

  • The amount of prostaglandin E2 (PGE2), a product of the COX-2 reaction, is measured using an enzyme immunoassay (EIA).

  • The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to the amount produced in a control reaction without the inhibitor. The IC50 value is then determined.

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cancer cells (e.g., MCF-7) are seeded in a 96-well plate and incubated.

  • The cells are then treated with various concentrations of the test compound (chrysin) and incubated for a specified period (e.g., 24 or 48 hours).

  • After the incubation period, the MTT reagent is added to each well.

  • The plate is incubated for a few hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

2,2-diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is used to determine the antioxidant activity of a compound by measuring its ability to scavenge the stable free radical DPPH.

Protocol:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Various concentrations of the test compound (chrysin) are added to the DPPH solution.

  • The mixture is incubated in the dark for a specific period.

  • The absorbance of the solution is measured at a specific wavelength.

  • The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the test samples to that of a control (DPPH solution without the test compound). The IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the anti-inflammatory signaling pathway targeted by these compounds and a typical experimental workflow for assessing anticancer activity.

anti_inflammatory_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Inflammation Inflammation PGE2->Inflammation Chrysin_Compound This compound / Chrysin Chrysin_Compound->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound and chrysin.

anticancer_workflow cluster_0 In Vitro Experiment Cell_Culture Cancer Cell Culture (e.g., MCF-7) Treatment Treatment with This compound or Chrysin Cell_Culture->Treatment MTT_Assay MTT Assay for Cell Viability Treatment->MTT_Assay Data_Analysis IC50 Determination MTT_Assay->Data_Analysis

Caption: Experimental workflow for determining the anticancer activity of flavonoids.

Discussion of Bioactivity Comparison

Anti-inflammatory Activity: The available data clearly indicates that this compound is a more potent inhibitor of the COX-2 enzyme than chrysin, with an IC50 value that is nearly three times lower.[1] This suggests that the addition of the prenyl group significantly enhances the anti-inflammatory properties of the chrysin scaffold. This increased potency is likely due to the increased lipophilicity of this compound, allowing for better interaction with the enzyme's active site.

Anticancer Activity: While direct comparative data for this compound against the MCF-7 breast cancer cell line is not available in the reviewed literature, the significantly lower IC50 values reported for chrysin derivatives in general suggest that modifications to the chrysin structure can lead to enhanced anticancer efficacy. The provided IC50 values for chrysin against MCF-7 cells vary between studies, which may be due to differences in experimental conditions.[2][3] Further studies are needed to directly compare the cytotoxic effects of this compound and chrysin on various cancer cell lines.

Antioxidant Activity: Chrysin has demonstrated antioxidant properties in the DPPH radical scavenging assay.[4] However, a direct comparison with this compound is hampered by the lack of studies performing this assay on the prenylated form under similar conditions. Generally, the antioxidant activity of flavonoids is influenced by the number and position of hydroxyl groups. The addition of a prenyl group might influence the electron-donating ability of the molecule, but further comparative studies are required to quantify this effect.

Neuroprotective Effects: Both chrysin and its derivatives have been reported to possess neuroprotective properties.[5][6][7][8] These effects are often attributed to their antioxidant and anti-inflammatory activities, which can mitigate neuronal damage. However, the current body of research lacks direct quantitative comparisons of the neuroprotective potency of this compound and chrysin. Future studies employing in vitro models of neurotoxicity or in vivo models of neurological diseases are needed to elucidate the comparative neuroprotective potential of these two compounds.

Conclusion

References

Unveiling the Anticancer Potential of Prenylated Flavonoids: A Comparative Analysis in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

This guide synthesizes available data on their impact on tumor growth, apoptosis, and angiogenesis, supported by detailed experimental protocols and visual representations of key cellular pathways.

Comparative Efficacy in Xenograft Models: A Tabular Summary

The following tables summarize the quantitative data from various xenograft studies, offering a side-by-side comparison of the anticancer activities of chrysin, xanthohumol, and the in vitro effects of 8-prenylnaringenin.

Table 1: Comparative Tumor Growth Inhibition in Xenograft Models

CompoundCancer TypeCell LineAnimal ModelTreatment RegimenTumor Growth InhibitionReference
Chrysin MelanomaB16F10C57BL/6 miceNot specified60% after 14 days, 70% after 21 days[1]
Colon CancerCT26BALB/c mice8 and 10 mg/kg, oral administrationSignificant regression in tumor volume
Hepatocellular CarcinomaHCC-LM3Nude mice30 mg/kg, intraperitoneal, 3x/weekSignificant suppression of tumor growth[2]
Xanthohumol Pancreatic CancerBxPC-3Nude mice10 mg/kg, intraperitoneal, weekly for 5 weeksSignificant inhibition of tumor growth
Oral Squamous Cell CarcinomaCAL27Nude miceNot specifiedTumor volume < 200 mm³ vs. ~600 mm³ in vehicle
Oral Squamous Cell CarcinomaSCC25Nude miceNot specifiedSignificantly smaller tumor size than vehicle
8-Prenylnaringenin ----In vivo xenograft data on tumor growth inhibition is not readily available in the reviewed literature.-

Table 2: Effects on Apoptosis and Angiogenesis Markers

CompoundCancer Type/ModelApoptosis InductionAngiogenesis InhibitionKey Molecular MarkersReference
Chrysin Anaplastic Thyroid Carcinoma (HTh7), Breast Carcinoma (4T1, MDA-MB-231)Induces apoptosisInhibits angiogenesisUpregulation of Caspase-3, Caspase-9, and Bax.[1][3][4]
Xanthohumol Pancreatic Cancer (BxPC-3 xenograft)Induces apoptosisInhibits angiogenesisInhibition of Ki-67, CD31, NF-κB p65, VEGF, and IL-8 expression.
Oral Squamous Cell Carcinoma (SCC25 xenograft)Induces apoptosisNot specifiedReduction of Ki67, p-Akt, and survivin protein levels.
8-Prenylnaringenin In vitro models (BME, BAE cells), Chorioallantoic Membrane (CAM) assayInduces apoptosis in MCF-7 cellsInhibits angiogenesis induced by bFGF and VEGF. Reduces vessel length and diameter in CAM assay.Activation of Caspase-8 in MCF-7 cells.[5]

Detailed Experimental Protocols

Understanding the methodology behind these findings is crucial for their interpretation and potential replication. Below are detailed protocols for key experiments cited in this guide.

Xenograft Tumor Model Establishment and Treatment
  • Cell Culture: Human cancer cell lines (e.g., BxPC-3 for pancreatic cancer, CAL27 and SCC25 for oral squamous cell carcinoma, HCC-LM3 for hepatocellular carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice, typically athymic nude mice or SCID mice (6-8 weeks old), are used to prevent rejection of human tumor xenografts.

  • Tumor Cell Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells in 100-200 µL of saline or media) is injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumor volume is monitored regularly (e.g., twice weekly) using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into control and treatment groups. The compounds (chrysin or xanthohumol) are administered via intraperitoneal injection or oral gavage at specified dosages and schedules. The vehicle control group receives the solvent used to dissolve the compounds.

  • Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry, western blotting). Body weight is also monitored throughout the study to assess toxicity.

Immunohistochemistry (IHC) for Biomarker Analysis
  • Tissue Preparation: Excised tumors are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned into thin slices (e.g., 4 µm).

  • Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval using methods like heat-induced epitope retrieval in a citrate buffer.

  • Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., bovine serum albumin or normal goat serum).

  • Primary Antibody Incubation: Sections are incubated with primary antibodies specific for the target proteins (e.g., Ki-67 for proliferation, CD31 for microvessel density, cleaved caspase-3 for apoptosis) overnight at 4°C.

  • Secondary Antibody and Detection: After washing, sections are incubated with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen like diaminobenzidine (DAB), resulting in a brown stain.

  • Counterstaining and Imaging: Sections are counterstained with hematoxylin to visualize cell nuclei and then dehydrated, cleared, and mounted. Images are captured using a light microscope.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the complex biological processes involved, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

anticancer_pathways cluster_chrysin Chrysin cluster_xanthohumol Xanthohumol cluster_8PN 8-Prenylnaringenin (in vitro) Chrysin Chrysin AMPK AMPK Chrysin->AMPK activates Apoptosis_C Apoptosis AMPK->Apoptosis_C induces Xanthohumol Xanthohumol NFkB NF-κB Xanthohumol->NFkB inhibits VEGF_IL8 VEGF, IL-8 NFkB->VEGF_IL8 regulates Angiogenesis_X Angiogenesis VEGF_IL8->Angiogenesis_X promotes Eight_PN 8-Prenylnaringenin Caspase8 Caspase-8 Eight_PN->Caspase8 activates Apoptosis_8PN Apoptosis Caspase8->Apoptosis_8PN induces

Caption: Simplified signaling pathways of chrysin, xanthohumol, and 8-prenylnaringenin.

xenograft_workflow A Cancer Cell Culture B Subcutaneous Injection into Immunocompromised Mice A->B C Tumor Growth Monitoring B->C D Randomization and Treatment Administration C->D E Tumor Excision and Analysis D->E F Data Interpretation E->F

Caption: General experimental workflow for a xenograft study.

References

A Comparative Guide to Cross-Validated Analytical Methods for the Detection of 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the detection and quantification of 8-prenylchrysin, a prenylflavonoid of significant interest for its potential therapeutic properties. Ensuring the reliability and consistency of analytical data is paramount in research and drug development. This document outlines the principles of method cross-validation and presents a comparative analysis of commonly employed analytical techniques, supported by experimental data from analogous compounds.

The Importance of Cross-Validation

Cross-validation of analytical methods is a critical process to ensure that data generated by different methods or in different laboratories are comparable.[1][2] This is essential when combining data from various studies or when a method is transferred between laboratories.[1][2] The U.S. Food and Drug Administration (FDA) provides guidelines on when cross-validation is necessary and the parameters that should be assessed.[2][3][4][5]

A generalized workflow for the cross-validation of analytical methods is depicted below.

Cross-Validation Workflow M1_Val Full Validation M1_QC Prepare QCs M1_Val->M1_QC M1_Analyze Analyze Samples & QCs M1_QC->M1_Analyze M1_Data Generate Data Set 1 M1_Analyze->M1_Data Compare Compare Data Sets M1_Data->Compare M2_Val Partial or Full Validation M2_QC Use Same QCs M2_Val->M2_QC M2_Analyze Analyze Samples & QCs M2_QC->M2_Analyze M2_Data Generate Data Set 2 M2_Analyze->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report

A generalized workflow for the cross-validation of two analytical methods.

Comparison of Analytical Methods

While specific validated methods for this compound are not abundant in the public literature, methods for the structurally similar compounds chrysin and 8-prenylnaringenin (8PN) provide a strong basis for adaptation. The following table summarizes the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) based methods.

ParameterHPLC-UV[6][7]LC-MS/MS[8][9][10]High-Performance Thin-Layer Chromatography (HPTLC)[11]
Linearity Range 0.2 - 6.4 µg/mL (Chrysin)0.01 - 75 µg/mL (8PN in urine)0.25 - 8 µg/mL (Chrysin)
Correlation Coefficient (r²) > 0.99> 0.99> 0.999
Limit of Detection (LOD) Not ReportedNot Reported0.02 µg/mL (Resveratrol)
Limit of Quantification (LOQ) Not Reported0.01 µg/mL (8PN in urine)0.08 µg/mL (Resveratrol)
Precision (%RSD) < 2.0%< 15%< 2.0%
Accuracy (% Recovery) 98.06 - 101.74%Within ±15% of nominal98.06 - 101.74%

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis, adapted from validated methods for similar flavonoids.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material and pharmaceutical formulations.

1. Instrumentation and Conditions:

  • System: HPLC with a UV/PDA detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.[13][14]

  • Flow Rate: 1.0 mL/min.[7][13]

  • Detection Wavelength: Determined by the UV spectrum of this compound (typically around 270 nm for flavones).

  • Injection Volume: 20 µL.[7]

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a stock solution of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate to ensure complete dissolution, and filter through a 0.45 µm syringe filter before injection.

3. Validation Parameters:

  • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.[7]

  • Precision: Assess intra-day and inter-day precision by analyzing quality control (QC) samples at low, medium, and high concentrations on the same day and on different days. The relative standard deviation (%RSD) should be < 2%.[11]

  • Accuracy: Determine the accuracy by spiking a blank matrix with known concentrations of this compound and calculating the percent recovery. The recovery should be within 98-102%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of this compound in biological matrices.

1. Instrumentation and Conditions:

  • System: UPLC or HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[9]

  • Column: C18 reverse-phase column suitable for LC-MS.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[9]

  • Flow Rate: 0.3 - 0.7 mL/min.

  • Ionization Mode: ESI in positive or negative ion mode, optimized for this compound.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for this compound and an internal standard (IS).[15]

2. Standard and Sample Preparation:

  • Standard and QC Preparation: Prepare stock solutions of this compound and the IS in an appropriate solvent. Spike blank biological matrix (e.g., plasma, urine) with working solutions to create calibration standards and QC samples.[3]

  • Sample Extraction: Perform protein precipitation with acetonitrile or liquid-liquid extraction to extract this compound and the IS from the biological matrix. Evaporate the supernatant and reconstitute in the mobile phase.

3. Validation Parameters:

  • Selectivity and Matrix Effect: Evaluate the potential for interference from endogenous components in the biological matrix.[3] Assess matrix effects by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.[15]

  • Linearity, Precision, and Accuracy: Follow the same procedures as for HPLC-UV, with acceptance criteria as per FDA guidelines for bioanalytical method validation (e.g., precision ≤15% RSD, accuracy within ±15% of nominal values).[1]

  • Stability: Evaluate the stability of this compound in the biological matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).[3]

Signaling Pathway Involvement

Chrysin, the parent compound of this compound, is known to modulate several signaling pathways, which may also be relevant to the biological activities of its prenylated derivative. Understanding these pathways is crucial for elucidating the mechanism of action.

Chrysin_Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_ERK ERK Pathway cluster_AMPK AMPK/PI3K/AKT Pathway Chrysin Chrysin IKK IKK Chrysin->IKK Inhibits ERK ERK1/2 Chrysin->ERK Inhibits Phosphorylation AMPK AMPK Chrysin->AMPK Activates NFkB NF-κB Inflammation Inflammation (ICAM-1, VCAM-1) NFkB->Inflammation Promotes IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Proliferation Cell Proliferation ERK->Proliferation Promotes PI3K PI3K AMPK->PI3K AKT AKT PI3K->AKT Metabolism Glucose & Lipid Metabolism AKT->Metabolism Regulates

References

Comparative Docking Analysis of 8-Prenylchrysin: A Guide to Its Interactions with Therapeutic Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular docking performance of 8-prenylchrysin, a prenylated flavonoid, against various therapeutic target proteins. Drawing from computational studies, this document summarizes binding affinities, key molecular interactions, and the experimental protocols used to generate these findings. The inclusion of detailed methodologies and visual diagrams aims to support researchers in the fields of pharmacology and drug discovery.

Introduction to this compound

This compound is a derivative of the natural flavonoid chrysin, which is found in sources like honey and passionflower. The addition of a prenyl group to the chrysin backbone can enhance its lipophilicity, potentially improving its affinity for biological membranes and interaction with cellular targets[1]. This modification has been linked to increased biological activities, including anti-inflammatory and anticancer effects[1]. Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when they bind to form a stable complex, providing insights into their interaction at a molecular level[2].

Quantitative Data Presentation

The following tables summarize the binding affinities and key molecular interactions of this compound and its parent compound, chrysin, with several proteins implicated in cancer and inflammation. Binding energy, typically measured in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger and more stable binding[3][4].

Table 1: Comparative Binding Affinities of this compound and Chrysin with Target Proteins

CompoundTarget ProteinPDB IDBinding Affinity (kcal/mol)Therapeutic AreaReference
This compound (Compound 8) Cyclooxygenase-2 (COX-2)--9.12 Inflammation[ACS Omega, 2024][5]
ChrysinCyclooxygenase-2 (COX-2)--8.17Inflammation[ACS Omega, 2024][5]
ChrysinmTOR--7.8Cancer[FAO AGRIS][6]
ChrysinBcl-2--7.5Cancer[ResearchGate][7]
ChrysinBcl-xL3ZK6-7.822Cancer[ResearchGate][8]
ChrysinCaspase 9--8.5Cancer[ResearchGate][7]
ChrysinBax--7.8Cancer[ResearchGate][7]
ChrysinCaspase 3--7.6Cancer[ResearchGate][7]
Chrysinp53--7.4Cancer[ResearchGate][7]

Note: Data for this compound with targets other than COX-2 is limited in the reviewed literature; the table primarily features data for its parent compound, chrysin, to provide a comparative context for its potential interactions.

Table 2: Key Amino Acid Interactions of this compound and Chrysin with Target Proteins

CompoundTarget ProteinInteracting Amino Acid ResiduesType of InteractionReference
This compound (Compound 8) Cyclooxygenase-2 (COX-2)Arg120, Ser530, Val349, Trp387, Phe518, Met522, Val523, Ala527Hydrogen Bonds, Hydrophobic Interactions[ACS Omega, 2024][5]
ChrysinCyclooxygenase-2 (COX-2)Arg120, Val349, Ser353Hydrogen Bonds[ACS Omega, 2024][5]
ChrysinPI3K/Akt/mTOR/NF-κB Pathway ProteinsSpecific residues not detailed, but hydrogen bonding observed.Hydrogen Bonds[ResearchGate][9]
Fisetin (a similar flavonoid)Bcl-xLNot specified4 Hydrogen Bonds, 4 Hydrophobic Contacts, 1 Electrostatic Interaction[J Pharm Bioallied Sci, 2020][10]

Experimental Protocols

The methodologies outlined below are representative of standard procedures for molecular docking studies involving flavonoid compounds like this compound.

1. Software and Algorithms: Commonly used software for flavonoid docking includes AutoDock, AutoDock Vina, Glide, and GOLD[11]. These programs often employ algorithms like the Lamarckian Genetic Algorithm, which allows for flexible ligand docking to find the most favorable binding conformations[12][13].

2. Target Protein Preparation:

  • Structure Retrieval: The 3D crystal structures of target proteins are typically obtained from the RCSB Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any non-essential ions or cofactors[14][15].

  • Adding Hydrogens: Polar hydrogen atoms are added to the protein structure, which is a crucial step for defining hydrogen bonds[12][15].

  • Charge Assignment: Atomic charges, such as Kollman or Gasteiger charges, are computed and assigned to the protein atoms to accurately model electrostatic interactions[12][15][16].

3. Ligand Preparation:

  • Structure Retrieval: The 3D structure of this compound is retrieved from databases like PubChem or constructed using chemical drawing software[12][14].

  • Energy Minimization: The ligand's structure is optimized and subjected to energy minimization to obtain a stable, low-energy conformation[14].

  • Torsional Degrees of Freedom: Rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking simulation[16][17].

4. Docking Simulation:

  • Grid Box Generation: A 3D grid box is defined around the active site of the target protein. This box specifies the search space for the ligand docking[12][15]. Its dimensions are set to encompass all critical amino acid residues of the binding pocket[12].

  • Execution: The docking simulation is run multiple times (e.g., 100 runs) to ensure a thorough search of the conformational space[18].

  • Analysis: The results are clustered, and the conformation with the lowest binding free energy is typically selected as the most probable binding mode[12]. Visualization tools like Discovery Studio or PyMOL are used to analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein[12][19].

Visualizations

The following diagrams illustrate key concepts relevant to the molecular docking of this compound.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Retrieve Protein (PDB Database) PrepProt 3. Prepare Protein (Remove water, Add H) PDB->PrepProt Ligand 2. Retrieve Ligand (PubChem) PrepLig 4. Prepare Ligand (Energy Min., Define Bonds) Ligand->PrepLig Grid 5. Define Grid Box (Active Site) Docking 6. Run Docking (e.g., AutoDock Vina) Grid->Docking Analysis 7. Analyze Results (Binding Energy) Docking->Analysis Visualization 8. Visualize Interactions (H-Bonds, Hydrophobic) Analysis->Visualization

A typical workflow for a molecular docking experiment.

COX2_Pathway ArachidonicAcid Arachidonic Acid COX2 COX-2 Enzyme ArachidonicAcid->COX2 PGH2 Prostaglandin H2 COX2->PGH2 PGE2 Prostaglandin E2 PGH2->PGE2 Inflammation Inflammation (Pain, Fever, Swelling) PGE2->Inflammation Prenylchrysin This compound Prenylchrysin->COX2 Inhibition

Inhibition of the COX-2 signaling pathway by this compound.

Cancer_Targets_Relationship PI3K_Akt PI3K/Akt Pathway Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Bcl2_Family Bcl-2 Family (Bcl-2, Bcl-xL, Bax) Bcl2_Family->Cell_Survival promotes Apoptosis Apoptosis (Programmed Cell Death) Bcl2_Family->Apoptosis inhibits Caspases Caspases (Caspase-3, Caspase-9) Caspases->Apoptosis induces Chrysin Chrysin / This compound Chrysin->PI3K_Akt Inhibits Chrysin->Bcl2_Family Modulates Chrysin->Caspases Activates

Logical relationship of chrysin's targets in cancer pathways.

Conclusion

The comparative docking data indicates that this compound is a potent inhibitor of the COX-2 enzyme, showing a stronger binding affinity than its parent compound, chrysin[5]. This suggests that the prenyl group significantly contributes to its interaction within the COX-2 active site, likely enhancing its anti-inflammatory properties[5]. While specific docking studies for this compound against anticancer targets are not as prevalent in the literature, the strong interactions of chrysin with key proteins in apoptosis and cell survival pathways, such as the Bcl-2 family and caspases, suggest that this compound is a promising candidate for further investigation in cancer research. The detailed protocols and data presented in this guide offer a foundation for future in silico and in vitro studies to further elucidate the therapeutic potential of this modified flavonoid.

References

A Head-to-Head Comparison of 8-Prenylchrysin and 6-Prenylchrysin for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of two promising chrysin derivatives, this guide provides a comparative overview of 8-prenylchrysin and 6-prenylchrysin, focusing on their distinct biological activities and mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development.

This guide synthesizes available experimental data to offer a clear comparison of the two isomers. While direct head-to-head comparative studies are limited, this document compiles the existing evidence on their individual properties, highlighting their potential as therapeutic agents.

Biochemical and Pharmacological Profile

PropertyThis compound6-Prenylchrysin
Primary Target P-glycoprotein (P-gp)[1], Cyclooxygenase-2 (COX-2)[2]ATP-binding cassette super-family G member 2 (ABCG2)[3][4]
Reported IC50 Not explicitly reported for P-gp inhibition.0.3 µM for ABCG2 inhibition[3][4]
Primary Biological Activity Anti-inflammatory[2], Potential Multidrug Resistance (MDR) ReversalPotent and specific MDR reversal in cancer cells overexpressing ABCG2[3][4]
Cytotoxicity Data not available for direct comparison.Low intrinsic cytotoxicity[3][4]
Antioxidant Activity Data not available for direct comparison.Data not available for direct comparison.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of this compound. It has been shown to significantly inhibit the production of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. This effect is attributed to the inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2]

In contrast, while chrysin itself possesses anti-inflammatory properties, specific data on the anti-inflammatory activity of 6-prenylchrysin is not as readily available in the reviewed literature.

Multidrug Resistance Reversal

A significant body of research has focused on the ability of 6-prenylchrysin to reverse multidrug resistance in cancer cells. It acts as a potent and specific inhibitor of the ABCG2 drug transporter, also known as breast cancer resistance protein (BCRP).[3][4] Overexpression of ABCG2 is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic agents. 6-Prenylchrysin has been shown to sensitize ABCG2-overexpressing cancer cells to anticancer drugs like mitoxantrone.[3][4]

This compound has been identified as an inhibitor of another important drug transporter, P-glycoprotein (P-gp).[1] However, detailed quantitative data on its inhibitory potency and its effectiveness in reversing P-gp-mediated multidrug resistance are not as well-documented as for 6-prenylchrysin's effect on ABCG2.

Experimental Protocols

Inhibition of ABCG2-mediated Transport (for 6-prenylchrysin)

This protocol is based on assessing the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing the ABCG2 transporter.

Materials:

  • HEK293 cells transfected with human ABCG2 (or other suitable cell line)

  • Fluorescent substrate for ABCG2 (e.g., pheophorbide A, BODIPY-prazosin)[5]

  • 6-prenylchrysin

  • Positive control inhibitor (e.g., FTC, Ko143)[5]

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence plate reader

Procedure:

  • Seed ABCG2-overexpressing cells in a suitable plate or flask and allow them to adhere overnight.

  • Pre-incubate the cells with varying concentrations of 6-prenylchrysin or the positive control inhibitor for a specified time (e.g., 30 minutes).

  • Add the fluorescent ABCG2 substrate to the cells and incubate for a further period (e.g., 30-60 minutes) to allow for uptake and efflux.

  • Wash the cells with ice-cold PBS to remove extracellular substrate.

  • Lyse the cells or directly measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.

  • A higher fluorescence signal in the presence of 6-prenylchrysin compared to the vehicle control indicates inhibition of ABCG2-mediated efflux.

  • Calculate the IC50 value, which is the concentration of 6-prenylchrysin that causes 50% inhibition of the transporter activity.

Cyclooxygenase-2 (COX-2) Inhibition Assay (for this compound)

This protocol measures the ability of a compound to inhibit the production of prostaglandin E2 (PGE2) in cells stimulated to express COX-2.

Materials:

  • RAW264.7 murine macrophage cell line (or other suitable cells)

  • Lipopolysaccharide (LPS)

  • This compound

  • Positive control COX-2 inhibitor (e.g., celecoxib, NS-398)

  • Cell culture medium

  • PGE2 ELISA kit

Procedure:

  • Seed RAW264.7 cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with different concentrations of this compound or the positive control inhibitor for 1 hour.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce COX-2 expression and PGE2 production, and incubate for a specified period (e.g., 24 hours).

  • Collect the cell culture supernatant.

  • Measure the concentration of PGE2 in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • A dose-dependent decrease in PGE2 production in the presence of this compound indicates COX-2 inhibition.

  • Determine the IC50 value, representing the concentration of this compound required to inhibit 50% of PGE2 production.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of this compound and 6-prenylchrysin stem from their interaction with different cellular signaling pathways.

This compound and the COX-2/NF-κB Pathway

This compound exerts its anti-inflammatory effects by targeting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins. The expression of COX-2 is often upregulated by pro-inflammatory stimuli through the activation of transcription factors like NF-κB. By inhibiting COX-2, this compound effectively reduces the production of inflammatory mediators. Some studies also suggest that chrysin and its derivatives can directly inhibit the NF-κB signaling pathway, which would further contribute to their anti-inflammatory effects.[6][7]

G LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Signaling Pathway TLR4->NFkB_pathway NFkB NF-κB (p65/p50) NFkB_pathway->NFkB COX2_gene COX-2 Gene Transcription NFkB->COX2_gene COX2_protein COX-2 Enzyme COX2_gene->COX2_protein Prostaglandins Pro-inflammatory Prostaglandins (PGE2) COX2_protein->Prostaglandins Arachidonic Acid Arachidonic_Acid Arachidonic Acid Inflammation Inflammation Prostaglandins->Inflammation Prenylchrysin8 This compound Prenylchrysin8->NFkB_pathway Potential Inhibition Prenylchrysin8->COX2_protein G cluster_cell Cancer Cell ABCG2 ABCG2 Transporter Chemo_out Chemotherapeutic Drug (out) ABCG2->Chemo_out Efflux Chemo_in Chemotherapeutic Drug (in) Chemo_in->ABCG2 Binds to Cell_Death Increased Intracellular Drug Concentration -> Cell Death Chemo_in->Cell_Death Prenylchrysin6 6-Prenylchrysin Prenylchrysin6->ABCG2 Inhibits

References

A Comparative Guide to the Synthesis and Bioactivity of 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the reproducibility of both the synthesis of a compound and its biological effects is paramount. This guide provides a comparative overview of the synthesis of 8-prenylchrysin, a promising flavonoid, and its bioactivity, with a focus on experimental reproducibility.

Synthesis of this compound: A Focus on Regioselectivity

The introduction of a prenyl group at the C8 position of the chrysin backbone is a key step in the synthesis of this compound. Achieving regioselectivity is crucial for a reproducible and efficient synthesis. One reported method involves the Claisen rearrangement of a protected 5-O-(3,3-dimethylallyl) chrysin. The choice of solvent and temperature plays a critical role in directing the prenylation to the desired C8 position.

A study on the regioselective synthesis of 8-(3,3-dimethylallyl) chrysin (a synonym for this compound) has shown that performing the Claisen rearrangement in N,N-diethylaniline at a temperature range of 200–217°C selectively yields the 8-prenyl isomer.[1] The use of protecting groups for the hydroxyl group at position 7 of chrysin, such as Benzyl (Bz), Methoxymethyl (MOM), tert-Butyldiphenylsilyl (TBDPS), or 2-(Methoxyethoxy)methyl (MEM), is a necessary preceding step to ensure the desired O-prenylation at the C5 hydroxyl group.[1]

While this method provides a pathway to regioselective synthesis, detailed reports on the inter-batch variability of yield and purity are not extensively available in the public domain. For robust and scalable synthesis, it is crucial to meticulously control reaction parameters and implement rigorous purification and characterization protocols.

Table 1: Comparison of Key Parameters in this compound Synthesis

ParameterMethod 1: Claisen RearrangementAlternative Approaches
Starting Material ChrysinChrysin derivatives
Key Reagent 3,3-dimethylallyl bromidePrenylating agents
Critical Step Regioselective Claisen rearrangementDirect C-prenylation
Reported Yield Not explicitly quantified in available abstractsVaries depending on the specific method
Reproducibility Data Not extensively reportedLimited availability

Biological Activity and Assay Reproducibility

This compound has garnered significant interest for its potential therapeutic effects, primarily attributed to its activity as an inhibitor of the ATP-binding cassette transporter G2 (ABCG2) and as an activator of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.

Inhibition of ABCG2

The reproducibility of ABCG2 inhibition assays is crucial for the reliable assessment of potential drug candidates. Inter- and intra-assay coefficients of variation (CV) are standard metrics for evaluating this reproducibility. While specific CV values for this compound assays are not reported, general guidelines for such assays suggest that an intra-assay CV of less than 10% and an inter-assay CV of less than 15% are considered acceptable.[4][5]

Table 2: Quantitative Data on ABCG2 Inhibition by Prenylated Flavonoids

CompoundAssay TypeCell LineIC50 / ActivityReference
8-PrenylnaringeninATPase Assay-2.16-27.0 μM[2]
6-PrenylchrysinABCG2 InhibitionWild-type ABCG2 transfected cellsComparable to GF120918 (IC50 = 0.3 µM)[3]
Activation of the Keap1/Nrf2/HO-1 Pathway

The Keap1/Nrf2/HO-1 pathway is a critical cellular defense mechanism against oxidative stress. Activation of this pathway by compounds like this compound can have protective effects in various disease models. Bioassays to assess the activation of this pathway often involve measuring the expression of downstream target genes like heme oxygenase-1 (HO-1) or using reporter gene assays.

While quantitative data on the EC50 for Nrf2 activation by this compound is not available in the provided search results, studies on related chrysin derivatives have demonstrated their ability to modulate this pathway.[6] The reproducibility of such assays, often conducted using luciferase reporter cell lines, is essential for comparing the potency of different activators. Commercially available Nrf2 reporter assay kits claim to provide clear and reproducible results with consistent lot-to-lot performance.[7]

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of reliable scientific research. Below are generalized protocols for the synthesis and key bioassays of this compound, based on the available information.

Synthesis of this compound via Claisen Rearrangement
  • Protection of Chrysin: React chrysin with a suitable protecting group (e.g., benzyl bromide) in the presence of a base to selectively protect the 7-hydroxyl group.

  • O-Prenylation: React the protected chrysin with 3,3-dimethylallyl bromide in an appropriate solvent and base to introduce the prenyl group at the 5-hydroxyl position.

  • Claisen Rearrangement: Heat the 5-O-prenylated intermediate in a high-boiling solvent such as N,N-diethylaniline at 200–217°C to induce the[7][7]-sigmatropic rearrangement, yielding the 8-prenylated chrysin.[1]

  • Deprotection: Remove the protecting group from the 7-hydroxyl position to obtain this compound.

  • Purification and Characterization: Purify the final product using techniques such as column chromatography and characterize its structure and purity using methods like NMR and mass spectrometry.

ABCG2 Inhibition Assay (ATPase Activity)
  • Membrane Vesicle Preparation: Prepare membrane vesicles from cells overexpressing human ABCG2.

  • ATPase Assay: Incubate the membrane vesicles with varying concentrations of this compound in the presence of ATP.

  • Phosphate Detection: Measure the amount of inorganic phosphate released from ATP hydrolysis using a colorimetric method.

  • Data Analysis: Determine the concentration of this compound that inhibits the ATPase activity by 50% (IC50).

Keap1/Nrf2/HO-1 Activation Assay (Luciferase Reporter Assay)
  • Cell Culture: Culture a stable cell line containing a luciferase reporter gene under the control of an antioxidant response element (ARE).

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity compared to untreated cells and determine the EC50 value.

Visualizing the Processes

To better understand the experimental workflows and signaling pathways involved, the following diagrams are provided.

Synthesis_Workflow Start Chrysin Protection Protection of 7-OH group Start->Protection Prenylation O-Prenylation at 5-OH Protection->Prenylation Rearrangement Claisen Rearrangement Prenylation->Rearrangement Deprotection Deprotection of 7-OH group Rearrangement->Deprotection End This compound Deprotection->End

Caption: Workflow for the synthesis of this compound.

ABCG2_Inhibition cluster_cell Cancer Cell ABCG2 ABCG2 Transporter Drug_out Chemotherapeutic Drug Efflux ABCG2->Drug_out Drug_in Drug Accumulation Cell_death Cell Death Drug_in->Cell_death Prenylchrysin This compound Prenylchrysin->ABCG2 Inhibits Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE HO1 HO-1 Gene Expression ARE->HO1 Prenylchrysin This compound Prenylchrysin->Keap1_Nrf2 Induces

References

Independent Validation of 8-Prenylchrysin: A Comparative Analysis of ABC Transporter Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of ABC Transporter Inhibitors

The following table summarizes the inhibitory activities of 8-prenylchrysin's close analog, 6-prenylchrysin, and other known inhibitors of the ABCG2 transporter, also known as breast cancer resistance protein (BCRP). This data provides a benchmark for evaluating the potential potency of this compound.

CompoundTarget TransporterAssayIC50 Value (µM)Source
6-PrenylchrysinABCG2Hoechst 33342 Efflux~0.3[1]
TectochrysinABCG2Hoechst 33342 Efflux-[1]
GF120918 (Elacridar)ABCG2Hoechst 33342 Efflux0.3[1]
Ko143ABCG2Mitoxantrone Resistance0.023[2]
FebuxostatABCG2Urate Transport0.027

Experimental Protocols

Detailed methodologies are crucial for the independent validation and replication of scientific findings. Below are the protocols for key experiments used to characterize the activity of ABC transporter inhibitors.

ABC Transporter ATPase Activity Assay

This assay measures the ATP hydrolysis activity of ABC transporters in the presence and absence of a test compound. Inhibition of ATPase activity can indicate that the compound interferes with the transporter's function.

Materials:

  • Purified ABC transporter protein (e.g., P-glycoprotein or ABCG2)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM DTT)

  • ATP solution

  • Test compound (this compound or alternatives)

  • Phosphate standard solution

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Incubator

  • Microplate reader

Procedure:

  • Prepare the reaction mixture in a 96-well plate containing the assay buffer and the purified ABC transporter protein.

  • Add the test compound at various concentrations to the respective wells. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding a specific concentration of ATP to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding the malachite green reagent, which will react with the inorganic phosphate released from ATP hydrolysis.

  • Measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.

  • Create a standard curve using the phosphate standard solution to determine the amount of phosphate released in each well.

  • Calculate the percentage of ATPase activity inhibition for each concentration of the test compound.

Cellular Efflux Assays (Rhodamine 123 and Hoechst 33342)

These assays are cell-based methods to assess the ability of a compound to inhibit the efflux of fluorescent substrates from cells overexpressing a specific ABC transporter. An increase in intracellular fluorescence indicates inhibition of the transporter.

Materials:

  • Cancer cell line overexpressing the target ABC transporter (e.g., ABCG2-transfected HEK293 cells) and a parental control cell line.

  • Cell culture medium

  • Fluorescent substrates: Rhodamine 123 (for P-glycoprotein) or Hoechst 33342 (for ABCG2).[3][4][5][6]

  • Test compound (this compound or alternatives)

  • Known inhibitor as a positive control (e.g., Verapamil for P-gp, Ko143 for ABCG2).[7]

  • Flow cytometer or fluorescence microplate reader.

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Pre-incubate the cells with the test compound at various concentrations for a specific time (e.g., 1 hour) at 37°C.

  • Add the fluorescent substrate (Rhodamine 123 or Hoechst 33342) to the wells and incubate for another period (e.g., 30-60 minutes) at 37°C.

  • Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove the extracellular substrate.

  • Lyse the cells or measure the intracellular fluorescence directly using a flow cytometer or a fluorescence microplate reader.

  • Quantify the increase in intracellular fluorescence in the presence of the test compound compared to the untreated control.

Visualizing the Mechanisms and Workflows

To further clarify the concepts and procedures discussed, the following diagrams illustrate the signaling pathway of ABC transporter-mediated drug efflux, the experimental workflow for its inhibition, and the logical relationship of a validation study.

cluster_cell Cancer Cell drug_in Chemotherapeutic Drug abc_transporter ABC Transporter (e.g., P-gp, ABCG2) drug_in->abc_transporter Binds drug_out Drug Efflux abc_transporter->drug_out Pumps Out adp ADP + Pi abc_transporter->adp atp ATP atp->abc_transporter Hydrolysis inhibitor This compound (Inhibitor) inhibitor->abc_transporter Blocks

Caption: ABC Transporter Drug Efflux and Inhibition.

start Start cell_culture Culture cells overexpressing ABC transporter start->cell_culture pre_incubation Pre-incubate with This compound cell_culture->pre_incubation add_substrate Add fluorescent substrate (e.g., Hoechst 33342) pre_incubation->add_substrate incubation Incubate add_substrate->incubation wash Wash cells incubation->wash measure Measure intracellular fluorescence wash->measure end End measure->end

Caption: Cellular Efflux Assay Workflow.

initial_study Initial Published Findings on this compound protocol_extraction Extract Detailed Experimental Protocols initial_study->protocol_extraction data_comparison Compare Quantitative Data (e.g., IC50 values) initial_study->data_comparison independent_lab Independent Laboratory Replication protocol_extraction->independent_lab independent_lab->data_comparison conclusion Conclusion on Reproducibility data_comparison->conclusion

Caption: Logical Flow of Independent Validation.

References

Safety Operating Guide

Proper Disposal of 8-Prenylchrysin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 8-prenylchrysin, a C8-prenylated flavonoid used in research, is critical for ensuring laboratory safety and environmental protection.[1] As no specific safety data sheet (SDS) for this compound is readily available, a cautious approach must be adopted, drawing upon guidelines for similar flavonoid compounds and general principles of hazardous chemical waste management. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this compound waste.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the data for similar flavonoid compounds, this compound should be treated as potentially hazardous.

Recommended PPE:

  • Gloves: Nitrile gloves to prevent skin contact.

  • Eye Protection: Safety goggles or glasses to shield from potential splashes.

  • Lab Coat: A flame-resistant lab coat should be worn at all times to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work should be conducted in a fume hood to avoid inhalation.[2]

Step-by-Step Disposal Procedure

The disposal of this compound waste must adhere to institutional and local regulations for chemical waste. The following steps provide a general framework for its proper disposal.

Step 1: Waste Identification and Segregation

Properly identify and segregate this compound waste at the point of generation. Chemical wastes should be segregated by general waste type to prevent incompatible substances from mixing, which could lead to violent reactions or the emission of flammable or poisonous gases.[3]

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, pipette tips), in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been verified. For instance, acid and solvent mixtures can ignite spontaneously and should never be left unattended.[4]

  • Sharps: Any sharps, such as needles or razor blades, contaminated with this compound must be disposed of in a specially labeled sharps container.[2]

Step 2: Container Selection and Labeling

Use appropriate containers for the storage of chemical waste; plastic containers are often preferred.[5] All waste containers must be clearly and accurately labeled.

The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound Waste"

  • The primary hazard(s) (e.g., "Toxic," "Harmful if Swallowed")

  • The date the waste was first added to the container

  • The name and contact information of the generating researcher or lab

Step 3: Storage in a Satellite Accumulation Area (SAA)

Store all hazardous waste in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5] The SAA must be at or near the point of waste generation.[5]

  • Ensure containers are kept tightly closed except when adding waste.[5][6]

  • Store containers in secondary containment to prevent spills from reaching drains.[6]

  • Segregate incompatible waste types within the SAA.[3][6]

Step 4: Waste Pickup and Disposal

Contact your institution's Environmental Health and Safety (EH&S) or a certified hazardous waste disposal company to arrange for the pickup and final disposal of the this compound waste.[5] Do not dispose of this compound down the drain or in the regular trash.[5][7][8]

Waste Segregation Summary

For quick reference, the following table summarizes the segregation of common laboratory waste associated with this compound.

Waste TypeContainer TypeDisposal Pathway
Solid this compound Labeled Hazardous Waste Container (Solid)EH&S Pickup for Hazardous Waste Incineration or Landfill
Contaminated Labware (gloves, etc.) Labeled Hazardous Waste Container (Solid)EH&S Pickup for Hazardous Waste Incineration or Landfill
This compound Solutions (non-acute) Labeled Hazardous Waste Container (Liquid)EH&S Pickup for Chemical Treatment or Incineration
Contaminated Sharps Labeled, Puncture-Proof Sharps ContainerEH&S Pickup for Specialized Sharps Disposal (often incineration)
Empty this compound Containers Regular Trash (after triple rinsing)Triple rinse with a suitable solvent; the first rinse is collected as hazardous waste.[4][6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Waste Identification cluster_2 Containerization cluster_3 Storage & Disposal start This compound Waste Generated is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No solid_container Place in Labeled Solid Hazardous Waste Container is_solid->solid_container Yes is_sharp Is it a contaminated sharp? is_liquid->is_sharp No liquid_container Place in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container Yes sharp_container Place in Labeled Sharps Container is_sharp->sharp_container Yes store_saa Store in Designated Satellite Accumulation Area (SAA) is_sharp->store_saa No solid_container->store_saa liquid_container->store_saa sharp_container->store_saa request_pickup Request Pickup from EH&S store_saa->request_pickup

Caption: Workflow for the disposal of this compound waste.

References

Essential Safety and Handling Protocols for 8-Prenylchrysin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of 8-prenylchrysin, a C8-prenylated flavonoid.[1] The following procedural guidance is based on safety protocols for similar flavonoid compounds and general laboratory safety standards.

Personal Protective Equipment (PPE)

When handling this compound, especially in powdered form, a comprehensive set of personal protective equipment is necessary to minimize exposure and ensure personal safety. The recommended PPE is detailed below.

PPE CategoryItemStandard/SpecificationPurpose
Eye and Face Protection Safety Goggles or Face ShieldEN 166 or OSHA 29 CFR 1910.133Protects against splashes and dust.[2][3]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene rubber)EN 374-1 or equivalentPrevents skin contact with the compound.[2][4]
Body Protection Laboratory Coat or Chemical-resistant Suit---Provides a barrier against accidental spills.[5]
Respiratory Protection NIOSH/MSHA-approved respirator---Necessary when handling the powder to avoid inhalation.[5]
Foot Protection Closed-toe shoes---Protects feet from spills and falling objects.

Operational Plan: Handling this compound

Adherence to a strict operational protocol is crucial to maintain a safe laboratory environment.

1. Preparation:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure all necessary PPE is readily available and in good condition.

  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

2. Handling:

  • Avoid direct contact with the skin and eyes.[3]

  • Minimize the creation of dust when handling the solid form.

  • Use dedicated utensils (spatulas, weighing paper) for this compound.

  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[3]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[3]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[3]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[3]

  • In all cases of exposure, seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

1. Waste Collection:

  • Collect waste this compound and contaminated materials (e.g., gloves, weighing paper) in a designated, labeled, and sealed container.

  • Do not mix with other chemical waste unless compatibility is confirmed.

2. Disposal:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow for Safe Handling

start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) start->ppe handling Handle this compound in Fume Hood ppe->handling weighing Weigh Compound handling->weighing dissolving Prepare Solution weighing->dissolving experiment Perform Experiment dissolving->experiment decontamination Decontaminate Work Area and Equipment experiment->decontamination disposal Dispose of Waste in Labeled Container decontamination->disposal end End: Remove PPE and Wash Hands disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-prenylchrysin
Reactant of Route 2
Reactant of Route 2
8-prenylchrysin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.